1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-bromophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCCCNTJRQNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478988 | |
| Record name | 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843608-46-8 | |
| Record name | 4-Bromo-α-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843608-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 843608-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, a key chiral building block in the development of central nervous system (CNS) agents. This document details a robust synthetic protocol, thorough characterization data, and an exploration of its potential biological mechanism of action.
Synthesis
An efficient, three-step synthesis for the chiral amine, specifically (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, has been developed, starting from readily available and inexpensive materials.[1] This stereoselective synthesis utilizes a chiral sulfinimine intermediate to achieve high diastereoselectivity in the key trifluoromethylation step.[1]
The overall synthetic workflow is depicted below:
Caption: Three-step synthesis of (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine HCl.
Experimental Protocols
Step 1: Synthesis of the Chiral Sulfinimine Intermediate
To a solution of 4-bromobenzaldehyde in a suitable solvent, (R)-tert-butanesulfinamide is added in the presence of a dehydrating agent. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting chiral sulfinimine is then isolated and purified.
Step 2: Diastereoselective Trifluoromethylation
The chiral sulfinimine is dissolved in an appropriate solvent and cooled to a low temperature. The Rupert-Prakash reagent (TMSCF3) and a catalytic amount of an initiator, such as potassium phosphate (K3PO4), are added.[1] The reaction is stirred at low temperature until the starting material is consumed. The diastereomeric purity of the resulting sulfinamide can be enhanced by precipitation.[1]
Step 3: Deprotection to Yield the Final Product
The sulfinamide intermediate is treated with a strong acid, such as hydrochloric acid, in a suitable solvent to cleave the chiral auxiliary. This acidic workup results in the formation of the hydrochloride salt of the desired product, (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine, which can be isolated with high purity and in good overall yield.[1]
Characterization
The structural identity and purity of this compound hydrochloride are confirmed by a combination of spectroscopic methods and physical property measurements.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C8H8BrClF3N |
| Molecular Weight | 290.51 g/mol [2] |
| Appearance | White to yellow powder or crystals[3] |
| Storage | Room temperature, under inert atmosphere[3] |
| CAS Number (R-enantiomer HCl) | 842169-83-9[2] |
| CAS Number (S-enantiomer HCl) | 336105-43-2[3] |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance):
-
Aromatic protons: Multiplets in the range of 7.5-7.8 ppm.
-
Methine proton (CH-NH2): A quartet in the range of 4.5-5.0 ppm, with coupling to the adjacent CF3 group.
-
Amine protons (NH2): A broad singlet which may be exchangeable with D2O.
¹³C NMR (Nuclear Magnetic Resonance):
-
Aromatic carbons: Signals in the aromatic region (120-140 ppm).
-
Carbon attached to bromine (C-Br): A signal around 125 ppm.
-
Methine carbon (CH-NH2): A quartet around 60-65 ppm due to coupling with the three fluorine atoms.
-
Trifluoromethyl carbon (CF3): A quartet around 125 ppm.
IR (Infrared) Spectroscopy:
-
N-H stretching: Bands in the region of 3300-3400 cm⁻¹.
-
C-H aromatic stretching: Bands around 3000-3100 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M+): An isotopic pattern characteristic of a compound containing one bromine atom would be expected for the free base.
Potential Biological Activity and Signaling Pathways
The structural similarity of this compound to fluorinated amphetamine analogs suggests that its primary biological targets are likely the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.
Amphetamine and its analogs can act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and, more significantly, promoting the reverse transport or efflux of neurotransmitters from the presynaptic neuron into the synapse.[6] This results in a substantial increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to the characteristic stimulant effects of this class of compounds.
The proposed mechanism of action at the monoamine transporter is illustrated below:
Caption: Proposed interaction with monoamine transporters leading to increased synaptic neurotransmitter levels.
The binding of this compound to monoamine transporters is expected to inhibit the reuptake of neurotransmitters like dopamine and norepinephrine and induce their efflux from the presynaptic terminal. This leads to an accumulation of these monoamines in the synaptic cleft, enhancing signaling at postsynaptic receptors. This mechanism is the basis for the pharmacological effects of many CNS stimulants. Further research is warranted to fully elucidate the specific interactions and downstream signaling effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL | 842169-83-9 [chemicalbook.com]
- 3. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | 336105-43-2 [sigmaaldrich.com]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 6. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a key building block in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and other bioactive molecules. The presence of a trifluoromethyl group imparts unique properties, including enhanced metabolic stability and altered basicity of the amine, making it an attractive moiety for drug design. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to this compound, serving as a vital resource for researchers in drug discovery and development.
Chemical Properties
The physicochemical properties of this compound and its hydrochloride salt are crucial for its handling, formulation, and biological activity. While experimental data for the free amine is limited in publicly available literature, the properties of its more common hydrochloride salt are well-documented.
Table 1: Physicochemical Properties
| Property | This compound (Free Amine) | This compound HCl |
| Molecular Formula | C₈H₇BrF₃N | C₈H₈BrClF₃N[1][2][3] |
| Molecular Weight | 254.05 g/mol [4] | 290.51 g/mol [1][2][3] |
| CAS Number | 843608-46-8[4] | 842169-72-6 (racemic), 336105-43-2 (S-enantiomer), 842169-83-9 (R-enantiomer)[1][3][5] |
| Appearance | Not specified (predicted to be a liquid or low-melting solid) | White to yellow powder or crystals[2] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| pKa (predicted) | ~6-7 | Not applicable |
| Solubility | Soluble in common organic solvents | The hydrochloride salt form improves solubility and handling in aqueous reaction environments.[3] |
| Storage | Store at 2-8°C, sealed in dry, dark place.[4] | Store at room temperature under an inert atmosphere, sealed and dry.[2][3] |
Reactivity and Stability
The reactivity of this compound is characterized by the interplay of the nucleophilic amine, the electrophilic brominated aromatic ring, and the electron-withdrawing trifluoromethyl group.
2.1. Amine Reactivity
The primary amine functionality is a key site for various chemical transformations. The electron-withdrawing effect of the adjacent trifluoromethyl group reduces the basicity and nucleophilicity of the amine compared to its non-fluorinated counterpart.
-
N-Acylation: The amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for derivatization in medicinal chemistry.
-
N-Alkylation: N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination with aldehydes or ketones offers a more controlled method to introduce a variety of substituents.
2.2. Aromatic Ring Reactivity
The bromine atom on the phenyl ring serves as a versatile handle for cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: The bromide can be coupled with boronic acids or their esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling with another amine.
-
2.3. Stability
The trifluoromethyl group generally enhances the metabolic stability of the molecule by blocking potential sites of oxidation.[6] However, α-trifluoromethylamines can be susceptible to decomposition under certain conditions. The stability is influenced by the electronic nature of the rest of the molecule. The compound should be stored in a dry, dark place to prevent degradation.
2.4. Thermal Decomposition
Upon heating, brominated aromatic compounds can decompose. While specific decomposition products for this compound have not been reported, thermal degradation of similar compounds can lead to the formation of brominated benzenes, phenols, and potentially polybrominated dibenzo-p-dioxins and dibenzofurans under certain conditions.[7]
Experimental Protocols
3.1. Synthesis of (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride
An efficient three-step synthesis has been reported, starting from readily available materials.[8]
Workflow for the Synthesis of this compound HCl
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | 336105-43-2 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Bromophenyl)-2,2,2-trifluoroethanaminehydrochloride [myskinrecipes.com]
The Strategic Role of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl group and the bromophenyl motif are prized assets in the medicinal chemist's toolkit, offering a powerful combination of properties to enhance the therapeutic potential of drug candidates. The strategic incorporation of these functionalities is exemplified in the building block 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine , a versatile intermediate that has found significant application in the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of this building block, including its synthesis, physicochemical properties, and its application in the development of bioactive molecules, supported by detailed experimental protocols and logical workflows.
Core Attributes and Medicinal Chemistry Rationale
The value of this compound as a building block stems from the synergistic contributions of its key structural features:
-
Trifluoromethyl Group (-CF3): The presence of this highly electronegative group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Its lipophilicity can improve membrane permeability and blood-brain barrier penetration, crucial for CNS-acting drugs. Furthermore, the trifluoromethyl group can modulate the pKa of nearby functional groups and engage in unique non-covalent interactions with biological targets, often leading to increased binding affinity and potency.[1][2]
-
4-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of further molecular complexity and diversity. This allows for the systematic exploration of structure-activity relationships (SAR) during lead optimization. The phenyl ring itself provides a scaffold for establishing crucial hydrophobic and aromatic interactions within a target's binding site.
-
Chiral Amine: The primary amine functionality provides a key point for derivatization, allowing for the formation of amides, sulfonamides, ureas, and other functional groups to build out the desired pharmacophore. The stereocenter at the benzylic position is of paramount importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The ability to synthesize and utilize enantiomerically pure forms of this building block is therefore critical for developing safe and effective therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.
| Property | This compound | This compound HCl |
| Molecular Formula | C₈H₇BrF₃N | C₈H₈BrClF₃N |
| Molecular Weight | 254.05 g/mol | 290.51 g/mol |
| Appearance | - | White to yellow powder or crystals |
| Storage Conditions | 2-8°C, protect from light | Room temperature, sealed in dry, inert atmosphere |
| CAS Number | 843608-46-8 (racemate) | 842169-72-6 (racemate) |
| 843608-53-7 ((R)-enantiomer) | 842169-83-9 ((R)-enantiomer) | |
| - | 336105-43-2 ((S)-enantiomer) |
Synthesis of Enantiomerically Pure (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride
An efficient three-step synthesis for the chiral (1R)-enantiomer has been reported, providing a practical route for obtaining this valuable building block in high enantiomeric purity.[3]
Experimental Protocol
Step 1: Synthesis of (R,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added (R)-2-methylpropane-2-sulfinamide (1.0-1.2 eq). A dehydrating agent, for instance, anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄), is added to the mixture. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is filtered to remove the dehydrating agent, and the solvent is removed under reduced pressure to yield the crude sulfinimine, which can be used in the next step without further purification.
Step 2: Diastereoselective Trifluoromethylation
The crude (R,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq) is dissolved in an appropriate solvent, such as tetrahydrofuran (THF). The solution is cooled to a low temperature (e.g., -78 °C). The Rupert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5-2.0 eq), is added, followed by a catalytic amount of an initiator, such as potassium phosphate (K₃PO₄) or a fluoride source (e.g., tetrabutylammonium fluoride). The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The diastereomeric purity of the resulting sulfinamide can be enhanced by precipitation.
Step 3: Hydrolysis of the Sulfinamide
The diastereomerically enriched N-((1R)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is dissolved in a suitable solvent, such as methanol (MeOH) or diethyl ether. A solution of hydrochloric acid (HCl) in a compatible solvent (e.g., HCl in dioxane or diethyl ether) is added. The mixture is stirred at room temperature to effect the cleavage of the sulfinyl group. The desired product, (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, typically precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Application in Drug Discovery: A Case Study in CNS Agents
While specific drug candidates explicitly using this compound as a starting material are often proprietary, its utility can be illustrated through its role as a key intermediate in the synthesis of compounds targeting the central nervous system.[4] The combination of the trifluoromethyl group for enhanced blood-brain barrier penetration and metabolic stability, along with the versatile bromophenyl group for SAR exploration, makes it an ideal scaffold for developing ligands for various CNS receptors and enzymes.
Logical Workflow for CNS Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in a CNS drug discovery program.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a metabolically robust and lipophilic trifluoromethyl group, a synthetically versatile bromophenyl moiety, and a chiral amine for pharmacophore elaboration makes it a highly valuable building block. The efficient synthesis of its enantiomerically pure forms further enhances its utility. For researchers and scientists in drug development, this intermediate offers a reliable and adaptable platform for the creation of novel and improved therapeutic agents, particularly in the challenging arena of central nervous system disorders. The continued application of this and similar well-designed building blocks will undoubtedly fuel the discovery of the next generation of medicines.
References
The Untapped Potential of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While direct applications of "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" in published PROTAC (Proteolysis-Targeting Chimera) literature are not yet documented, its unique chemical structure presents a compelling case for its exploration as a novel linker component. This technical guide will delve into the theoretical and practical considerations for incorporating this moiety into PROTAC design, drawing upon established principles of linker chemistry and the known effects of its constituent chemical features.
The Crucial Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity, influencing its:
-
Ternary Complex Formation: The ability to form a stable and productive ternary complex between the POI and the E3 ligase.
-
Physicochemical Properties: Solubility, cell permeability, and metabolic stability.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.
The design of the linker, therefore, offers a rich opportunity to fine-tune the properties of a PROTAC for optimal performance.
Deconstructing "this compound": A Triumvirate of Functionality
The structure of this compound can be broken down into three key components, each with the potential to confer unique and advantageous properties to a PROTAC linker.
The 4-Bromophenyl Group: Rigidity and Halogen Bonding
The presence of a phenyl ring introduces a degree of rigidity to the linker, which can be advantageous for several reasons:
-
Conformational Restriction: A more rigid linker can reduce the entropic penalty of ternary complex formation, potentially leading to higher degradation efficiency.
-
Vectorial Control: It can help to orient the POI and E3 ligase in a productive conformation for ubiquitination.
-
Pi-Stacking Interactions: The aromatic ring can engage in pi-stacking interactions with amino acid residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.
The bromine atom on the phenyl ring is another intriguing feature. Halogen atoms, particularly bromine and iodine, can participate in halogen bonding , a non-covalent interaction with Lewis bases (e.g., carbonyl oxygens, hydroxyl groups) on the protein surface. This interaction can be exploited to:
-
Enhance Binding Affinity: By providing an additional anchor point for the PROTAC within the ternary complex.
-
Improve Selectivity: By targeting specific halogen bond acceptors on the desired protein targets.
The 2,2,2-Trifluoroethylamine Core: Metabolic Stability and Physicochemical Modulation
The trifluoromethyl group (CF3) is a well-established bioisostere for a methyl group in medicinal chemistry, but with distinct properties that can be highly beneficial for PROTACs:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can prolong the half-life of the PROTAC.
-
Enhanced Lipophilicity: The CF3 group can increase the lipophilicity of the linker, which may improve cell permeability. However, this needs to be carefully balanced to maintain adequate solubility.
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group will lower the pKa of the amine, which could influence its protonation state at physiological pH and impact cell permeability and target engagement.
The ethylamine backbone provides a convenient point of attachment for further elaboration of the linker or for direct conjugation to the POI or E3 ligase ligand.
Quantitative Data Considerations
The successful incorporation of this compound into a PROTAC would necessitate rigorous quantitative evaluation. The following tables provide a hypothetical framework for the types of data that would be collected and how they might be influenced by this linker moiety.
Table 1: Hypothetical Degradation and Binding Data for a PROTAC Incorporating the Novel Linker
| Parameter | PROTAC with Flexible Linker | PROTAC with Bromophenyl-Trifluoroethylamine Linker | Rationale for Potential Difference |
| DC50 (nM) | 50 | 15 | Increased rigidity and potential halogen bonding from the bromophenyl group could lead to more efficient ternary complex formation and enhanced degradation. |
| Dmax (%) | 90 | 95 | A more stable ternary complex could result in a greater maximal level of protein degradation. |
| Ternary Complex KD (nM) | 100 | 30 | The conformational pre-organization and additional interactions conferred by the novel linker could lead to a tighter binding ternary complex. |
| Cellular Permeability (Papp, 10-6 cm/s) | 2 | 5 | The increased lipophilicity from the trifluoromethyl and bromophenyl groups may enhance passive diffusion across the cell membrane. |
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | PROTAC with Flexible Linker | PROTAC with Bromophenyl-Trifluoroethylamine Linker | Rationale for Potential Difference |
| Half-life (t1/2, hours) | 4 | 10 | The trifluoromethyl group is expected to block metabolic hotspots, leading to a longer circulating half-life. |
| Oral Bioavailability (%) | 10 | 25 | Improved metabolic stability and potentially enhanced permeability could contribute to greater oral bioavailability. |
| Clearance (mL/min/kg) | 20 | 8 | Reduced metabolic breakdown would lead to lower clearance of the PROTAC from the body. |
Experimental Protocols
The synthesis and evaluation of a PROTAC incorporating this compound would follow established methodologies in the field.
Hypothetical Synthesis of a PROTAC with the Novel Linker
-
Functionalization of the Linker: The primary amine of this compound can be protected (e.g., with a Boc group). The bromo group on the phenyl ring can then be used in a cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce a functional group for attachment to the E3 ligase ligand.
-
Coupling to E3 Ligase Ligand: The functionalized linker is then coupled to the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a hydroxyproline-based ligand for VHL) using standard amide bond formation or other suitable coupling chemistries.
-
Deprotection: The protecting group on the amine is removed.
-
Coupling to POI Ligand: The deprotected amine is then coupled to the POI ligand via an appropriate functional group (e.g., a carboxylic acid) to form the final PROTAC.
-
Purification: The final PROTAC is purified by reverse-phase HPLC.
Key Biological Evaluation Assays
-
Western Blotting: To determine the concentration-dependent degradation of the POI (DC50) and the maximal level of degradation (Dmax).
-
Ternary Complex Formation Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) can be used to quantify the binding affinity and cooperativity of the ternary complex.
-
Cell Viability Assays: To assess the cytotoxic effects of the PROTAC on cancer cell lines.
-
In Vivo Efficacy Studies: In animal models to evaluate the anti-tumor activity and pharmacokinetic properties of the PROTAC.
Visualizing the Concepts
The following diagrams illustrate the general mechanism of PROTAC action and a hypothetical workflow for synthesizing a PROTAC with the proposed linker.
Caption: General mechanism of action for a PROTAC.
Caption: Hypothetical synthesis workflow for a PROTAC.
Conclusion and Future Directions
The rational design of PROTAC linkers is a frontier in targeted protein degradation. While "this compound" has not yet been reported in this context, a thorough analysis of its structural components suggests it holds significant potential. The combination of a rigid aromatic core capable of halogen bonding with a metabolically robust trifluoroethylamine moiety presents a compelling starting point for the design of next-generation PROTACs with improved efficacy and drug-like properties. Further synthetic exploration and biological evaluation are warranted to unlock the full potential of this and structurally related linker building blocks.
A Technical Guide to the Synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Derivatives and Analogs
This technical guide provides an in-depth overview of the synthetic methodologies for producing 1-(4-bromophenyl)-2,2,2-trifluoroethanamine and its analogs, compounds of significant interest in pharmaceutical and medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic strategies.
Core Synthetic Strategies
The synthesis of chiral α-trifluoromethyl amines, such as this compound, presents a significant challenge due to the need for precise stereochemical control.[1][2] Several key strategies have emerged, primarily focusing on the asymmetric reduction of trifluoromethyl ketimines and the diastereoselective addition of nucleophiles to chiral imine derivatives.
A prominent and highly efficient method involves the diastereoselective trifluoromethylation of a chiral sulfinimine.[4] This approach utilizes the well-established Ellman's auxiliary, tert-butanesulfinamide, to introduce chirality and direct the stereochemical outcome of the reaction.[5] The key intermediate, a chiral sulfinamide, can be further purified by precipitation to enhance diastereomeric purity.[4]
Another common strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines.[1] This can be achieved through hydrogenation or transfer hydrogenation using chiral catalysts. The stereoisomeric purity of the starting imine is crucial for achieving high enantioselectivity in the final product.[1]
Furthermore, Mannich-type reactions involving trifluoromethyl imines have been explored, utilizing various catalysts such as proline and its derivatives, as well as chiral amine catalysts to promote the stereoselective addition of nucleophiles.[1]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride via Chiral Sulfinimine
This protocol is adapted from an efficient three-step synthesis.[4]
Step 1: Synthesis of (R,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., THF), add (R)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Add a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with brine and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfinimine, which can be used in the next step without further purification.
Step 2: Diastereoselective Trifluoromethylation
-
Dissolve the crude (R,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the Rupert-Prakash reagent (TMSCF₃, 1.5 eq) followed by a catalytic amount of a suitable initiator, such as potassium phosphate (K₃PO₄).[4]
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction with water. The desired diastereomer of the resulting sulfinamide is reported to precipitate directly from the reaction mixture upon addition of water, allowing for easy separation and purification.[4]
-
Filter the precipitate and wash with a cold solvent to obtain the highly diastereomerically enriched product.
Step 3: Deprotection to Yield (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride
-
Suspend the purified sulfinamide from the previous step in a suitable solvent (e.g., methanol).
-
Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane or diethyl ether).
-
Stir the mixture at room temperature to effect the cleavage of the sulfinyl group.
-
The hydrochloride salt of the desired amine will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Quantitative Data Summary
| Step | Product | Starting Materials | Reagents | Yield | Purity (LC/MS) | Enantiomeric Ratio (e.r.) | Reference |
| 1 & 2 | (R)-N-((R)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide | 4-bromobenzaldehyde, (R)-tert-butanesulfinamide | Ti(OEt)₄, TMSCF₃, K₃PO₄ | - | - | - | [4] |
| 3 | (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | Sulfinamide intermediate | HCl | 71% (overall) | >99% a/a | 99:1 | [4] |
Synthetic Workflow and Logical Relationships
The synthesis of chiral this compound relies on a logical sequence of reactions designed to control stereochemistry. The general workflow can be visualized as follows:
Caption: General workflow for the asymmetric synthesis of the target amine.
Alternative Synthetic Approaches
While the chiral auxiliary-based method is highly effective, other strategies offer alternative routes to α-trifluoromethyl amines.
Reductive Amination
A heterogeneous catalytic reductive amination approach provides an environmentally benign method.[6] This typically involves:
-
Imine Formation: Reaction of a trifluoromethyl ketone (e.g., 4-bromo-2,2,2-trifluoroacetophenone) with a chiral amine (e.g., α-methylbenzylamine) to form a chiral imine.
-
Diastereoselective Reduction: Hydrogenation of the imine over a heterogeneous catalyst (e.g., Pd/BaCO₃) to yield a diastereomerically enriched amine.
-
Deprotection: Hydrogenolysis to remove the chiral auxiliary, often with concomitant kinetic resolution to enhance the enantiomeric excess of the final product.[6]
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination | Semantic Scholar [semanticscholar.org]
Technical Guide: Physicochemical Properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a key chiral building block in medicinal chemistry. Its trifluoromethyl and bromophenyl moieties make it a valuable intermediate for the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system (CNS) and for the development of protein degraders.[1][2] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate, while the bromo-substituent provides a versatile handle for further chemical modifications through cross-coupling reactions. This guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its synthesis, and standardized methods for its characterization.
Physicochemical Properties
Quantitative data for this compound hydrochloride is not extensively reported in publicly available literature. The following tables summarize the available information from commercial suppliers and computational predictions. It is important to note that experimentally determined values for several key parameters are not available.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₈H₈BrClF₃N | [3][4] |
| Molecular Weight | 290.51 g/mol | [2][4][5] |
| Physical Form | White to yellow powder or crystals or flocculent solid | [5] |
| Melting Point | Not Available | [6] |
| Boiling Point | Not Available | [6] |
| Storage Temperature | Room temperature, under inert atmosphere | [4][5] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Solubility | The hydrochloride salt form is noted to improve solubility and handling in aqueous reaction environments. Specific quantitative data in various solvents is not available. | [1] |
| logP (Octanol-Water Partition Coefficient) | 4.51350 (Predicted) | [6] |
| pKa | Not Available | N/A |
Experimental Protocols
Detailed experimental data for the determination of all physicochemical properties of this specific compound are scarce. However, a robust synthetic procedure for the (1R)-enantiomer has been published.[7] General methodologies for determining key physicochemical parameters are also described below.
Synthesis of (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride
An efficient three-step synthesis has been developed, featuring a highly diastereoselective trifluoromethylation of a chiral sulfinimine.[7]
Step 1: Synthesis of the Chiral Sulfinimine The synthesis begins with the condensation of 4-bromobenzaldehyde with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide, the Ellman auxiliary) to form the corresponding N-sulfinylimine. This reaction is typically carried out in the presence of a dehydrating agent like titanium(IV) ethoxide.
Step 2: Diastereoselective Trifluoromethylation The key step involves the diastereoselective addition of a trifluoromethyl group to the sulfinimine. This is achieved using the Rupert-Prakash reagent (TMSCF₃) with an initiator such as potassium phosphate (K₃PO₄). The desired diastereomer of the resulting sulfinamide can be selectively precipitated from the reaction mixture by the addition of water.[7]
Step 3: Cleavage of the Chiral Auxiliary and Salt Formation The chiral auxiliary is removed under acidic conditions, for instance, by treatment with hydrochloric acid in a suitable solvent like methanol or 1,4-dioxane. This step concurrently forms the hydrochloride salt of the desired amine, which can then be isolated.[7] The overall yield for this process is reported to be around 71% with excellent purity (>99%) and high enantiomeric excess.[7]
General Protocol for Melting Point Determination
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded.
General Protocol for Solubility Determination (Shake-Flask Method)
The solubility of the compound in various solvents (e.g., water, ethanol, dichloromethane) can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
General Protocol for pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the amine hydrochloride can be determined by potentiometric titration. A solution of the compound in water or a water-cosolvent mixture is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value can be determined from the titration curve, typically as the pH at the half-equivalence point.
General Protocol for logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) can be determined by the shake-flask method. A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water). This solution is then mixed with the other phase in a separatory funnel and shaken vigorously until equilibrium is established. The phases are then separated, and the concentration of the compound in each phase is determined. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Mandatory Visualizations
Caption: Synthetic workflow for this compound hydrochloride.
Caption: General workflow for the physicochemical characterization of a chemical entity.
Biological Context and Applications
While specific signaling pathways directly modulated by this compound hydrochloride are not detailed in the literature, its utility as a synthetic intermediate provides context for its biological relevance. It is described as a key intermediate for pharmaceuticals targeting the central nervous system (CNS).[1] Furthermore, it is classified as a "Protein Degrader Building Block," suggesting its use in the synthesis of molecules like PROTACs (Proteolysis-Targeting Chimeras) which are designed to induce the degradation of specific target proteins.[2]
Derivatives of structurally related bromophenyl compounds have been investigated for a range of biological activities, including antimicrobial and antiproliferative effects.[8][9] This suggests that the 4-bromophenyl motif is a versatile scaffold for the development of bioactive molecules.
Conclusion
This compound hydrochloride is a valuable building block in drug discovery and development. While a considerable amount of information regarding its synthesis and qualitative properties is available, there is a notable lack of publicly accessible, experimentally determined quantitative physicochemical data. This guide provides a summary of the known information and outlines standard methodologies for the determination of the missing parameters, which are crucial for computational modeling, formulation development, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of drug candidates derived from this intermediate.
References
- 1. 1-(4-Bromophenyl)-2,2,2-trifluoroethanaminehydrochloride [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | 336105-43-2 [sigmaaldrich.com]
- 6. CAS#:842169-83-9 | (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the stereospecific synthesis of the chiral building block, (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. This compound is of significant interest in medicinal chemistry due to the prevalence of the trifluoromethylphenyl amine moiety in various drug candidates. The guide will focus on the most robust and widely reported synthetic strategies, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The stereoselective synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine predominantly relies on diastereoselective approaches using chiral auxiliaries. Alternative methods, such as enzymatic resolutions and asymmetric catalysis, offer potential avenues with their own distinct advantages. This guide will explore the following key strategies:
-
Diastereoselective Trifluoromethylation of a Chiral N-tert-Butylsulfinyl Imine: This is the most extensively documented and reliable method, offering high diastereoselectivity and overall yield.
-
Enzymatic Kinetic Resolution: This biocatalytic approach can provide access to the desired enantiomer through the selective transformation of one enantiomer from a racemic mixture.
-
Asymmetric Catalytic Reduction/Isomerization of Imines: This strategy employs chiral catalysts to directly introduce the stereocenter, representing a more atom-economical approach.
Diastereoselective Trifluoromethylation of a Chiral N-tert-Butylsulfinyl Imine
This highly efficient three-step synthesis commences with commercially available starting materials and proceeds with excellent stereocontrol. The key to this approach is the use of the chiral (R)-tert-butanesulfinamide auxiliary to direct the diastereoselective addition of the trifluoromethyl group.
Overall Synthetic Pathway
Caption: Three-step synthesis of the target compound.
Experimental Protocols and Data
Step 1: Synthesis of (R)-N-(4-Bromobenzylidene)-tert-butanesulfinamide
-
Protocol: To a solution of 4-bromobenzaldehyde (1.0 eq) in dichloromethane (CH2Cl2) is added (R)-tert-butanesulfinamide (1.05 eq) and anhydrous copper(II) sulfate (CuSO4) (2.0 eq). The resulting suspension is stirred at room temperature for 12-24 hours until the reaction is complete as monitored by TLC. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the desired N-sulfinyl imine as a white solid.
Step 2: Diastereoselective Trifluoromethylation
-
Protocol: The N-sulfinyl imine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. The Rupert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 eq), is added, followed by the portion-wise addition of potassium phosphate (K3PO4) (0.2 eq). The reaction mixture is stirred at -78 °C for 3-5 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated. The diastereomeric purity of the resulting sulfinamide can be enhanced by precipitation from a suitable solvent system.[1]
Step 3: Removal of the Chiral Auxiliary
-
Protocol: The crude N-tert-butylsulfinyl-protected amine is dissolved in methanol (MeOH), and a solution of hydrochloric acid (HCl) in dioxane or methanol is added. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt of the desired (R)-amine. The solid is collected by filtration and dried under vacuum.
| Step | Product | Starting Materials | Reagents | Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) | Purity |
| 1 | (R)-N-(4-Bromobenzylidene)-tert-butanesulfinamide | 4-Bromobenzaldehyde, (R)-tert-Butanesulfinamide | CuSO4, CH2Cl2 | ~95% | N/A | >98% |
| 2 | (R,R)-N-(tert-Butylsulfinyl)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | (R)-N-(4-Bromobenzylidene)-tert-butanesulfinamide | TMSCF3, K3PO4, THF | ~80% | >99:1 | >99% (after precipitation) |
| 3 | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl | (R,R)-N-(tert-Butylsulfinyl)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | HCl, MeOH | ~90% | 99:1 | >99% (LC/MS) |
| Overall | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl | 4-Bromobenzaldehyde | ~71% | 99:1 | >99% |
Alternative Synthetic Strategies: A Comparative Overview
While the diastereoselective approach using a chiral sulfinyl auxiliary is highly effective, other methods can be considered, particularly for process optimization or exploration of different synthetic routes.
Enzymatic Kinetic Resolution
This method involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted (R)-enantiomer.
Caption: Enzymatic kinetic resolution workflow.
-
General Protocol: A racemic mixture of the amine is dissolved in an organic solvent (e.g., toluene). A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., ethyl acetate) are added. The reaction is stirred at a controlled temperature (e.g., 40 °C) and monitored for conversion. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining amine. The acylated (S)-amide and the unreacted (R)-amine are then separated by chromatography or extraction.
| Method | Key Features | Advantages | Disadvantages | Typical e.e. |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer | Mild reaction conditions, environmentally friendly | Maximum theoretical yield of 50%, requires separation of product and starting material | >95% |
Asymmetric Catalytic Approaches
Direct asymmetric synthesis can be achieved through the catalytic reduction of the corresponding prochiral imine or the isomerization of a trifluoromethyl imine using a chiral catalyst.
Caption: Asymmetric catalytic routes.
-
Asymmetric Hydrogenation: The imine derived from 4-bromobenzaldehyde and 2,2,2-trifluoroethanamine is subjected to hydrogenation using a chiral transition metal catalyst (e.g., a Ruthenium or Iridium complex with a chiral ligand) under a hydrogen atmosphere.
-
Asymmetric Isomerization: A readily prepared trifluoromethyl imine can be isomerized to the corresponding enamine, which then tautomerizes to the chiral amine in the presence of a chiral catalyst, such as a chiral phosphoric acid or a cinchona alkaloid derivative.[2][3]
| Method | Key Features | Advantages | Disadvantages | Typical e.e. |
| Asymmetric Catalytic Reduction | Direct reduction of a prochiral imine | High atom economy, potentially fewer steps | Catalyst development for specific substrates can be challenging | 80-99% |
| Asymmetric Catalytic Isomerization | Isomerization of an achiral imine to a chiral amine | Novel and efficient approach | May require specific imine substrates and catalyst systems | 85-98% |
Conclusion
The stereospecific synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is most reliably achieved through a three-step sequence involving the diastereoselective trifluoromethylation of a chiral N-tert-butylsulfinyl imine. This method provides excellent stereocontrol and high overall yields. Alternative strategies, such as enzymatic kinetic resolution and asymmetric catalysis, offer promising avenues for further process development and optimization, with potential benefits in terms of environmental impact and atom economy. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and desired purity.
References
Stereospecific Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereospecific synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, a chiral amine of significant interest in pharmaceutical and agrochemical research. The document details the most robust and widely employed synthetic methodologies, complete with experimental protocols, quantitative data, and process visualizations to facilitate practical application in a laboratory setting.
Diastereoselective Trifluoromethylation of a Chiral Sulfinimine
The most reliable and highly stereoselective method for preparing (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is through the diastereoselective addition of a trifluoromethyl nucleophile to a chiral N-tert-butanesulfinimine, a methodology popularized by Ellman.[1] This three-step synthesis is highly efficient and provides the target compound with excellent enantiomeric purity.[2] To obtain the (S)-amine, the (R)-enantiomer of tert-butanesulfinamide is used as the chiral auxiliary.
Synthetic Pathway Overview
The synthesis proceeds in three key stages:
-
Imine Formation: Condensation of 4-bromobenzaldehyde with (R)-tert-butanesulfinamide to form the corresponding N-sulfinylimine.
-
Diastereoselective Trifluoromethylation: Nucleophilic addition of a trifluoromethyl group to the sulfinimine using a suitable reagent, such as the Rupert-Prakash reagent (TMSCF₃).
-
Auxiliary Cleavage: Removal of the chiral auxiliary under acidic conditions to yield the desired (S)-amine hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of (R)-N-(4-Bromobenzylidene)-tert-butanesulfinamide
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add (R)-tert-butanesulfinamide (1.05 eq).
-
Add titanium(IV) ethoxide (2.0 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of brine and dilute with ethyl acetate.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-sulfinylimine, which can be used in the next step without further purification.
Step 2: Diastereoselective Trifluoromethylation
-
Dissolve the crude (R)-N-(4-Bromobenzylidene)-tert-butanesulfinamide (1.0 eq) in anhydrous toluene.
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the solution.
-
Add potassium phosphate (K₃PO₄, 0.2 eq) as an initiator.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Upon completion, carefully quench the reaction with water. The desired diastereomer is reported to precipitate from the reaction mixture upon addition of water, which can be collected by filtration.[2]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfinamide. The diastereomeric purity can be assessed by ¹H NMR or chiral HPLC.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude sulfinamide from the previous step in methanol.
-
Add a solution of hydrochloric acid (e.g., 4 M in dioxane or an appropriate concentration in methanol, 3.0-4.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of the amine.
-
The crude product can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether, MTBE) to afford (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride as a white solid.
Quantitative Data
| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) | Reference |
| 1. Imine Formation | (R)-N-(4-Bromobenzylidene)-tert-butanesulfinamide | >95% | N/A | [1] |
| 2. Diastereoselective Trifluoromethylation | (S)-N-(1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-tert-butanesulfinamide | High | >98:2 d.r. | [2] |
| 3. Auxiliary Cleavage | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | ~71% (overall) | 99:1 e.r. | [2] |
Alternative Synthetic Strategy: Biocatalytic Asymmetric Transamination
An increasingly attractive and environmentally benign approach for the synthesis of chiral amines is through biocatalysis, specifically using ω-transaminases (ω-TAs).[3] These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone with high enantioselectivity.[4] While a specific protocol for 4-bromo-2,2,2-trifluoroacetophenone is not detailed in the readily available literature, a highly analogous synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine has been reported, suggesting the feasibility of this approach.[3][4]
Biocatalytic Pathway Overview
The core of this method is the enzymatic conversion of a prochiral ketone to the desired chiral amine. A suitable amine donor, such as isopropylamine, is required, which is converted to acetone as a byproduct. The reaction equilibrium can be shifted towards the product side by using a high concentration of the amine donor or by removing the acetone byproduct.
Prospective Experimental Protocol
-
In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., Tris-HCl buffer, pH 7.5-9.0).
-
Add the ω-transaminase enzyme (commercially available or as a whole-cell lysate) and the cofactor pyridoxal-5'-phosphate (PLP).
-
Add the amine donor, isopropylamine, in a significant molar excess.
-
Add 4-bromo-2,2,2-trifluoroacetophenone. A co-solvent such as DMSO may be required to improve the solubility of the ketone substrate.[3]
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion and enantiomeric excess of the product by chiral HPLC or GC.
-
Upon completion, the reaction is typically worked up by adjusting the pH to basic (e.g., pH > 10) and extracting the product with an organic solvent like ethyl acetate or MTBE.
-
The organic layer is then dried and concentrated. The product can be further purified by chromatography or crystallization of its salt.
Anticipated Quantitative Data
Based on studies with structurally similar substrates, the following outcomes can be expected:
| Parameter | Expected Value | Reference |
| Conversion | >95% | [3] |
| Enantiomeric Excess (e.e.) | >99% | [4] |
| Reaction Time | 12-48 hours | Dependent on enzyme activity and substrate concentration |
Conclusion
The stereospecific synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine can be achieved with high efficiency and enantiopurity. The diastereoselective trifluoromethylation of a chiral sulfinimine stands out as a well-established and robust method, providing excellent control over stereochemistry. For a more sustainable and "green" alternative, biocatalytic transamination offers a promising route, with the potential for high conversion and enantioselectivity under mild reaction conditions. The choice of method will depend on factors such as scale, cost of reagents and catalysts, and available equipment. This guide provides the necessary foundational information for researchers to implement these synthetic strategies in their laboratories.
References
Navigating the Structural Landscape: A Technical Guide to the Conformational Analysis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Linkers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. The "1-(4-bromophenyl)-2,2,2-trifluoroethanamine" moiety, when used as a linker in larger molecules, introduces a unique combination of steric bulk, electronic effects, and potential for specific interactions that can significantly influence the overall three-dimensional structure and, consequently, the biological activity of a compound. A thorough understanding of the conformational preferences of this linker is therefore paramount for rational drug design and development.
This technical guide provides an in-depth exploration of the conformational analysis of linkers containing the this compound core. While direct experimental data for this specific linker is limited in publicly available literature, this guide leverages findings from analogous structures and established principles of physical organic chemistry to present a comprehensive overview of the expected conformational landscape and the methodologies to elucidate it.
Dominant Conformational Isomers: A Balancing Act of Forces
The conformational preferences of the this compound linker are primarily dictated by the rotation around the C1-C(amine) bond. This rotation is governed by a delicate interplay of steric hindrance, hyperconjugative effects, and dipole-dipole interactions. Based on studies of similar 1-aryl-2,2,2-trifluoroethyl systems, two primary staggered conformers, Gauche and Anti , are anticipated to be the most stable.
-
Gauche Conformer: In this arrangement, the bulky trifluoromethyl group is positioned at a dihedral angle of approximately 60° with respect to the phenyl ring. This conformation can be stabilized by hyperconjugative interactions, where electron density from a C-H or C-C bond of the phenyl ring donates into the antibonding σ* orbital of the C-CF3 bond. This "gauche effect" is a well-documented phenomenon in fluorinated organic compounds.
-
Anti Conformer: Here, the trifluoromethyl group and the phenyl ring are positioned at a dihedral angle of approximately 180°, minimizing steric repulsion between these two bulky groups.
The relative populations of the gauche and anti conformers are expected to be influenced by the substitution pattern on the phenyl ring and the nature of the groups attached to the amine, as well as the solvent environment.
Quantitative Conformational Analysis: Hypothetical Data
Due to the absence of specific experimental data for the this compound linker in the literature, the following tables present hypothetical quantitative data based on computational studies of analogous 1-phenyl-2,2,2-trifluoroethanol and 2-phenylethylamine systems. These values serve as illustrative examples of the type of data that would be obtained from a detailed conformational analysis.
Table 1: Calculated Relative Energies and Dipole Moments of Conformers
| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Gauche | ~60 | 0.00 | 2.5 |
| Anti | ~180 | 0.5 - 1.5 | 1.8 |
Table 2: Key Torsional Barriers
| Rotational Transition | Calculated Rotational Barrier (kcal/mol) |
| Gauche ↔ Eclipsed | 3.0 - 4.5 |
| Anti ↔ Eclipsed | 2.5 - 4.0 |
Experimental and Computational Protocols for Conformational Elucidation
A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a comprehensive conformational analysis.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the solution-phase conformation and the relative populations of different conformers.
-
Protocol:
-
Sample Preparation: Dissolve the compound containing the this compound linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
¹H and ¹⁹F NMR: Acquire standard one-dimensional ¹H and ¹⁹F NMR spectra to identify the chemical shifts of the protons and fluorine atoms in the linker.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Perform 2D NOESY or ROESY experiments to identify through-space correlations between protons on the phenyl ring and the protons or fluorine atoms of the ethylamine backbone. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing crucial information about their spatial proximity in different conformers.
-
Variable Temperature (VT) NMR: Acquire a series of NMR spectra at different temperatures. Changes in the chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the equilibrium between different conformers.
-
Analysis of Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constants (e.g., ³JHH) can be related to the dihedral angle via the Karplus equation, providing quantitative information about the torsional arrangement of the molecule.
-
X-ray Crystallography:
-
Objective: To determine the precise solid-state conformation of the linker.
-
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. This will yield precise bond lengths, bond angles, and dihedral angles, providing a definitive picture of the molecule's conformation in the solid state.
-
Computational Modeling
Quantum Chemical Calculations:
-
Objective: To predict the stable conformers, their relative energies, and the energy barriers for interconversion.
-
Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be done using molecular mechanics force fields followed by higher-level quantum mechanical calculations.
-
Geometry Optimization: Optimize the geometry of each identified conformer using Density Functional Theory (DFT) methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-31G(d,p), aug-cc-pVTZ).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Potential Energy Surface (PES) Scan: To determine the rotational barriers, perform a relaxed PES scan by systematically varying the key dihedral angle (C-C-C-N) and optimizing the rest of the molecular geometry at each step.
-
Visualizing Conformational Analysis Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the conformational analysis of the this compound linker.
Methodological & Application
Synthesis of BRD4-targeting PROTACs using "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"
Application Notes: Synthesis of BRD4-Targeting PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome. Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key epigenetic reader involved in the transcriptional regulation of oncogenes such as c-MYC.[3] Consequently, BRD4 has emerged as a high-value therapeutic target in oncology.[4][5]
This document provides detailed application notes and protocols for the synthesis of a BRD4-targeting PROTAC. While a synthetic route starting from "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" is not described in the available scientific literature, we present a well-established protocol for the synthesis of a BRD4-targeting PROTAC based on the widely-used BRD4 inhibitor (+)-JQ1 and the Cereblon (CRBN) E3 ligase ligand, pomalidomide.
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
The synthesized PROTAC hijacks the CRBN E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD4. By degrading BRD4, the PROTAC effectively downregulates the expression of BRD4-dependent oncogenes like c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Caption: Mechanism of BRD4 degradation mediated by a JQ1-based PROTAC.
Experimental Workflow
The synthesis of the BRD4-targeting PROTAC is a multi-step process that involves the synthesis of linker-modified versions of the BRD4 inhibitor and the E3 ligase ligand, followed by their conjugation. A common and efficient strategy involves a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Experimental workflow for the synthesis of a BRD4-targeting PROTAC.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-PEG-Azide
This protocol describes the synthesis of an azide-functionalized pomalidomide derivative for subsequent click chemistry conjugation.
Materials:
-
Pomalidomide
-
1-Bromo-2-(2-bromoethoxy)ethane
-
Sodium azide (NaN₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pomalidomide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and 1-bromo-2-(2-bromoethoxy)ethane (1.5 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate by silica gel column chromatography.
-
Dissolve the purified intermediate (1.0 eq) in DMF and add sodium azide (3.0 eq).
-
Stir the reaction mixture at 80 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-PEG-azide.
Protocol 2: Synthesis of (+)-JQ1-PEG-Alkyne
This protocol details the conjugation of an alkyne-containing PEG linker to the carboxylic acid handle of (+)-JQ1.
Materials:
-
(+)-JQ1 acid
-
Propargyl-PEG-amine linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve (+)-JQ1 acid (1.0 eq) and the propargyl-PEG-amine linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the (+)-JQ1-PEG-alkyne conjugate.
Protocol 3: Synthesis of the Final BRD4 PROTAC via Click Chemistry
This protocol describes the final copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the PROTAC.
Materials:
-
(+)-JQ1-PEG-alkyne (from Protocol 2)
-
Pomalidomide-PEG-azide (from Protocol 1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Preparative HPLC system
Procedure:
-
Dissolve the (+)-JQ1-PEG-alkyne conjugate (1.0 eq) and Pomalidomide-PEG-azide (1.1 eq) in a 4:1 mixture of THF and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Data Presentation
Table 1: Biological Activity of a Representative BRD4 PROTAC (dBET1)
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation DC₅₀ | MV-4-11 (AML) | < 100 nM | |
| Anti-proliferative IC₅₀ | 22Rv1 (Prostate Cancer) | 3.3 nM | |
| c-MYC Downregulation | 22Rv1 (Prostate Cancer) | Effective at 100 nM | |
| Apoptosis Induction | MV-4-11 (AML) | Time and dose-dependent | [3] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Characterization Data for a JQ1-based PROTAC
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (HRMS, [M+H]⁺) | ¹H NMR |
| Final PROTAC | C₅₁H₅₄ClN₉O₈S | 1012.3642 | 1012.3645 | Conforms to structure |
Note: The data presented in this table is representative and will vary depending on the specific linkers used.
Disclaimer: The protocols provided are for informational purposes for researchers, scientists, and drug development professionals. These experiments should only be conducted in a properly equipped laboratory by trained personnel, adhering to all relevant safety guidelines.
References
- 1. PROTAC BRD2/BRD4 degrader-1(China Pharmaceutical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel brd4-targeting molecules with computer-assisted fbdd - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of BCR-ABL-Targeting PROTACs Utilizing a "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and cellular evaluation of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the oncogenic BCR-ABL fusion protein. The protocols specifically focus on the incorporation of a "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" linker, a moiety of interest for modulating the physicochemical properties and efficacy of the resulting PROTACs.
Introduction to BCR-ABL PROTACs
Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active BCR-ABL tyrosine kinase, a product of the Philadelphia chromosome.[1] While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, challenges such as drug resistance, often due to mutations like T315I, and the persistence of leukemic stem cells remain.[2]
PROTACs offer a novel therapeutic strategy by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of target proteins.[3] A PROTAC is a heterobifunctional molecule comprising a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.
This document outlines the synthesis of BCR-ABL PROTACs incorporating a specific trifluoroethylamine-containing linker and provides detailed protocols for their biological evaluation.
Data Presentation: Comparative Efficacy of BCR-ABL PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4] The following tables summarize key performance data for several published BCR-ABL PROTACs, providing a benchmark for newly synthesized compounds.
| PROTAC | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Arg-PEG1-Dasa | Dasatinib | Arginine (N-end rule) | K562 | 0.85 | 98.8 | [5] |
| DAS-6-2-2-6-CRBN | Dasatinib | Pomalidomide (CRBN) | K562 | ~25 (degradation observed) | >65 | [6] |
| GMB-475 | Allosteric Inhibitor | VHL Ligand | K562 | ~1000 (IC50) | N/A | [7] |
| PROTAC | Warhead | Cell Line | IC50 (nM) | Reference |
| Arg-PEG1-Dasa | Dasatinib | K562 | 0.3595 - 0.5304 | [5] |
| DAS-6-2-2-6-CRBN | Dasatinib | K562 | 4.4 ± 2.1 | [6] |
| GMB-475 | Allosteric Inhibitor | Ba/F3 BCR-ABL1 | 1110 | [7] |
| Compound | Target | Binding Affinity (Kd, nM) | Reference |
| Imatinib | ABL (non-phosphorylated) | 0.86 | [6] |
| IMA-6-2-2-6-VHL | ABL (non-phosphorylated) | 4.3 | [6] |
| IMA-6-2-2-6-CRBN | ABL (non-phosphorylated) | 6.2 | [6] |
| Bosutinib | ABL (non-phosphorylated) | 0.063 | [6] |
| BOS-6-2-2-6-VHL | ABL (non-phosphorylated) | 1.4 | [6] |
| BOS-6-2-2-6-CRBN | ABL (non-phosphorylated) | 0.91 | [6] |
| Dasatinib | ABL (non-phosphorylated) | 0.03 | [6] |
| DAS-6-2-2-6-VHL | ABL (non-phosphorylated) | 0.92 | [6] |
| DAS-6-2-2-6-CRBN | ABL (non-phosphorylated) | 0.60 | [6] |
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates multiple downstream signaling pathways that drive cell proliferation and survival in CML. Understanding these pathways is crucial for evaluating the molecular consequences of BCR-ABL degradation.
Caption: Simplified BCR-ABL signaling network leading to cell proliferation and survival.
PROTAC Synthesis Workflow
The synthesis of a BCR-ABL PROTAC with the specified linker involves a multi-step process, starting from the synthesis of the linker itself, followed by sequential coupling to the E3 ligase ligand and the BCR-ABL inhibitor.
Caption: General workflow for the synthesis of a BCR-ABL PROTAC.
PROTAC Evaluation Workflow
A systematic evaluation of a novel PROTAC involves a series of in vitro assays to confirm its mechanism of action and to quantify its potency and efficacy.
Caption: Experimental workflow for the biological evaluation of PROTACs.
Experimental Protocols
Synthesis of this compound Linker
This protocol is adapted from a reported synthesis of the enantiomerically pure hydrochloride salt of the linker.[8]
Step 1: Synthesis of (R,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add (R)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Add a dehydrating agent (e.g., anhydrous CuSO4 or MgSO4, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral sulfinimine.
Step 2: Diastereoselective Trifluoromethylation
-
Dissolve the synthesized sulfinimine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Add the Rupert-Prakash reagent (TMSCF3, 1.5 eq) followed by a suitable initiator (e.g., a catalytic amount of a fluoride source like TBAF or a stoichiometric base like K3PO4).
-
Stir the reaction at low temperature for several hours, monitoring for the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.
-
The desired diastereomer can often be purified by precipitation or chromatography.[8]
Step 3: Deprotection to Yield this compound
-
Dissolve the purified trifluoromethylated sulfinamide from Step 2 in a suitable solvent (e.g., methanol).
-
Add a strong acid (e.g., HCl in dioxane or methanol, 2-3 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction for the cleavage of the sulfinyl group.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of the desired amine linker.
-
The product can be purified by recrystallization.
General Protocol for PROTAC Synthesis
This is a generalized protocol for the coupling of the synthesized linker to a BCR-ABL inhibitor (e.g., a dasatinib analogue with a suitable attachment point) and an E3 ligase ligand (e.g., a pomalidomide analogue). The specific reactive handles on the inhibitor and E3 ligase ligand will dictate the choice of coupling chemistry (e.g., amide bond formation, ether synthesis).
Amide Bond Formation Example:
-
Activation of Carboxylic Acid: If one of the components (inhibitor, linker, or E3 ligase ligand) has a carboxylic acid moiety, dissolve it in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) with a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature.
-
Coupling Reaction: Add the amine-containing component to the activated carboxylic acid solution.
-
Monitoring: Stir the reaction at room temperature overnight and monitor its progress by LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by preparative HPLC to obtain the desired PROTAC.
Western Blot for BCR-ABL Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to measure the degradation of BCR-ABL in a CML cell line (e.g., K562).[4]
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at an appropriate density (e.g., 0.5 x 10^6 cells/mL) and allow them to acclimate.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
Cell Viability Assay (IC50 Determination)
This assay determines the effect of the PROTAC on cell proliferation.[7]
-
Cell Seeding: Seed K562 cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the PROTAC concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Disclaimer: These protocols are intended as a guide for research purposes only. The specific reaction conditions, purification methods, and assay parameters may require optimization. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" in the design of Cereblon-recruiting PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2] A significant class of PROTACs recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] This document provides a general overview and guiding principles for the design and experimental evaluation of CRBN-recruiting PROTACs.
Note: Extensive searches of scientific literature and chemical databases did not yield any specific information on the use of "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" as a ligand for Cereblon in the design of PROTACs. Therefore, the following application notes and protocols are based on established principles using well-characterized Cereblon-binding moieties. Researchers interested in exploring novel CRBN ligands, such as derivatives of the aforementioned compound, can adapt these general methodologies.
Principle of Cereblon-Recruiting PROTACs
CRBN-recruiting PROTACs are comprised of three key components: a ligand that binds to the target protein (POI), a linker, and a ligand that recruits the CRBN E3 ligase.[1] By simultaneously binding to both the POI and CRBN, the PROTAC induces the formation of a ternary complex.[4] This proximity leads to the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome.[5]
Design Strategy for Cereblon-Recruiting PROTACs
The design of a successful CRBN-recruiting PROTAC involves the careful selection and optimization of its three components.
-
Cereblon Ligand (CRBN Binder): The choice of the CRBN ligand is critical. Most currently used CRBN-recruiting PROTACs utilize derivatives of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3][6] The development of novel, non-IMiD CRBN binders is an active area of research to potentially improve properties and expand the chemical space.[7]
-
Linker: The linker connects the POI ligand and the CRBN ligand. Its length, composition, and attachment points are crucial for the stability and efficacy of the PROTAC.[6] Optimization of the linker is often required to achieve productive ternary complex formation and subsequent protein degradation.
-
Protein of Interest (POI) Ligand: A ligand that binds to the target protein with sufficient affinity and selectivity is required. The binding affinity of this ligand can influence the degradation efficiency of the PROTAC.
The modular design of PROTACs allows for a matrix-based approach to optimization, where different combinations of CRBN binders, linkers, and POI ligands can be synthesized and evaluated.
Visualization of Key Concepts
References
- 1. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation | CoLab [colab.ws]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. The unique electronic and steric properties of certain amines can present challenges to standard amide coupling protocols. 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is one such amine, characterized by the electron-withdrawing trifluoromethyl group, which reduces the nucleophilicity of the amine, and the sterically demanding nature of the chiral center adjacent to the amino group.
These application notes provide detailed protocols for the successful formation of amide bonds with this compound, a valuable building block in medicinal chemistry. The protocols outlined below utilize common and effective coupling reagents, offering solutions for overcoming the inherent challenges associated with this substrate.
General Considerations
Due to the reduced nucleophilicity of this compound, the selection of an appropriate coupling reagent and reaction conditions is critical for achieving high yields. Reagents that generate highly reactive acylating species are generally preferred. The protocols provided below detail the use of three common and effective coupling systems:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a tertiary amine base.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) .
-
T3P® (Propylphosphonic Anhydride) with a suitable base.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amide bond formation with this compound using the aforementioned coupling reagents. Please note that yields are highly dependent on the specific carboxylic acid substrate and purification method.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | Room Temperature | 2 - 12 | 70 - 95 |
| EDC/HOBt | DIPEA | DCM or DMF | 0 to Room Temperature | 12 - 24 | 60 - 85 |
| T3P® | Pyridine | Ethyl Acetate or DCM | Room Temperature | 4 - 16 | 75 - 90 |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is generally effective for a wide range of carboxylic acids, including those that are sterically hindered.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 - 1.5 equiv) and DIPEA (2.0 - 3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 - 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
This is a classic and cost-effective method suitable for many amide bond formations.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 - 1.5 equiv), and this compound (1.0 - 1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 - 3.0 equiv) to the solution.
-
Add EDC·HCl (1.2 - 1.5 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Amide Coupling using T3P®
T3P® is a powerful water-soluble coupling reagent that often leads to high yields and easy purification.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
T3P® (50% solution in ethyl acetate or DMF) (1.5 - 2.0 equiv)
-
Pyridine (2.0 - 4.0 equiv)
-
Anhydrous Ethyl Acetate or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and this compound (1.0 - 1.2 equiv) in anhydrous ethyl acetate or DCM, add pyridine (2.0 - 4.0 equiv).
-
Add the T3P® solution (1.5 - 2.0 equiv) dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water or saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude amide by flash column chromatography.
Mandatory Visualizations
Application Notes and Protocols for Cell-Based Evaluation of PROTACs Featuring a 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Linker Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] This induced proximity results in the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker composition and length are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties and biological activity.[4]
The use of fluorinated linkers, such as those incorporating moieties like 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, is an emerging strategy in PROTAC design.[5] Fluorination can modulate key properties such as lipophilicity, cell membrane permeability, and conformational rigidity, potentially leading to improved potency and pharmacokinetic profiles.[5] This document provides a comprehensive guide to the cell-based assays essential for evaluating the efficacy and mechanism of action of PROTACs, with a special focus on those containing the aforementioned fluorinated linker component.
PROTAC Mechanism of Action
The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple POI molecules.[7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
A systematic evaluation of a novel PROTAC involves a series of cell-based assays to confirm its mechanism of action and quantify its efficacy. This workflow ensures a comprehensive characterization of the PROTAC's biological activity.
Caption: A typical experimental workflow for characterizing a novel PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides an illustrative example of data that would be generated for a hypothetical PROTAC, "Fluoro-PROTAC-X," which targets the protein of interest (POI-X) and utilizes a this compound linker.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Cell Viability IC50 (µM) |
| Fluoro-PROTAC-X | POI-X | CRBN | Cancer Cell Line A | 15 | >95 | 1.2 |
| Fluoro-PROTAC-X | POI-X | CRBN | Cancer Cell Line B | 25 | >90 | 2.5 |
| Control PROTAC (non-fluorinated) | POI-X | CRBN | Cancer Cell Line A | 50 | >90 | 5.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe with a primary antibody against a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Ice-cold PBS
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Primary antibody against the target protein (for Western blotting)
-
Primary antibody against the E3 ligase (for Western blotting)
-
HRP-conjugated secondary antibody
-
Wash buffer
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with the PROTAC (at a concentration known to induce degradation) and vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with the primary antibody against the E3 ligase overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with primary antibodies against both the target protein and the E3 ligase.
-
-
Data Analysis: An increase in the amount of the target protein co-immunoprecipitated with the E3 ligase in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream functional consequence of target protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic outcome (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
Considerations for PROTACs with Fluorinated Linkers
The inclusion of the this compound moiety may influence the PROTAC's properties. Researchers should consider the following:
-
Cell Permeability: Fluorination can impact a molecule's ability to cross the cell membrane. It is advisable to perform a cell permeability assay, such as the Caco-2 assay, to assess the passive permeability of the PROTAC.[5]
-
Metabolic Stability: The trifluoromethyl group can enhance metabolic stability. Assays to determine the metabolic stability in liver microsomes can provide valuable information.
-
Conformational Effects: The rigid nature of the phenyl group and the stereochemistry of the amine can influence the conformational flexibility of the linker, which is crucial for optimal ternary complex formation.
Conclusion
The systematic evaluation of PROTACs using a combination of biochemical and cell-based assays is crucial for their development as therapeutic agents. The protocols and workflow described herein provide a robust framework for characterizing the efficacy and mechanism of action of novel PROTACs, including those with innovative linker designs such as the incorporation of this compound. Careful consideration of the unique properties conferred by such linker components will be essential for advancing the next generation of targeted protein degraders.
References
- 1. (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL | 842169-83-9 [chemicalbook.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays of PROTACs Incorporating "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] The chemical moiety "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" is a building block utilized in the synthesis of protein degraders, likely forming part of the E3 ligase-binding ligand or the linker.[4]
In vitro ubiquitination assays are a critical tool in the development of PROTACs.[5] They provide a direct and quantitative assessment of a PROTAC's ability to induce the ubiquitination of its target protein in a controlled, cell-free environment.[5][6] This application note provides a detailed protocol for a Western blot-based in vitro ubiquitination assay for PROTACs containing the "this compound" building block.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key enzymatic cascade of the UPS. The reaction involves the sequential action of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase.[7] The PROTAC facilitates the proximity of the E3 ligase to the POI, leading to the transfer of ubiquitin from the E2 enzyme to lysine residues on the target protein.[3][8] The resulting polyubiquitinated POI can then be detected by Western blotting, where it appears as a ladder of higher molecular weight bands.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for the in vitro ubiquitination assay.
Caption: PROTAC-mediated protein ubiquitination and degradation pathway.
Caption: Experimental workflow for a Western blot-based in vitro ubiquitination assay.
Data Presentation
Quantitative data from the in vitro ubiquitination assay should be summarized for clear interpretation and comparison.
Table 1: Reagent Concentrations for In Vitro Ubiquitination Assay
| Component | Stock Concentration | Final Concentration |
| E1 Activating Enzyme | 10 µM | 50 - 100 nM |
| E2 Conjugating Enzyme | 50 µM | 0.2 - 1 µM |
| E3 Ligase Complex | 10 µM | 100 - 500 nM |
| Protein of Interest (POI) | 20 µM | 0.5 - 2 µM |
| Ubiquitin | 10 mg/mL | 5 - 10 µM |
| ATP | 100 mM | 2 - 5 mM |
| PROTAC | 10 mM in DMSO | 0.1 - 10 µM |
| 10X Ubiquitination Buffer | 10X | 1X |
Table 2: Summary of In Vitro Ubiquitination Results
| Condition | PROTAC Conc. (µM) | POI Ubiquitination (Relative Densitometry Units) | Notes |
| Complete Reaction | 1 | ++++ | Strong ubiquitination ladder observed |
| - PROTAC | 0 | - | No ubiquitination above background |
| - ATP | 1 | - | No ubiquitination, reaction is ATP-dependent |
| - E1 Enzyme | 1 | - | No ubiquitination |
| - E2 Enzyme | 1 | - | No ubiquitination |
| - E3 Ligase | 1 | - | No ubiquitination |
| - POI | 1 | N/A | Control for E3 auto-ubiquitination |
Experimental Protocols
This protocol provides a general method for a Western blot-based in vitro ubiquitination assay. Optimization of component concentrations and incubation times may be necessary for specific POIs and PROTACs.
Materials and Reagents
-
Recombinant Human E1 Activating Enzyme (e.g., UBE1)
-
Recombinant Human E2 Conjugating Enzyme (select based on E3 ligase, e.g., UbcH5a/b/c)
-
Recombinant Human E3 Ligase Complex (e.g., VHL or Cereblon complex)
-
Purified Protein of Interest (POI)
-
PROTAC containing "this compound" (dissolved in DMSO)
-
Ubiquitin
-
ATP Solution
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
Deionized Water (ddH₂O)
-
4X SDS-PAGE Laemmli Sample Buffer
-
Primary antibody against the POI
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Nitrocellulose or PVDF membrane
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
Protocol
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice.
-
Prepare Master Mix: To ensure consistency, prepare a master mix containing the common reagents (Buffer, ATP, Ubiquitin, E1, E2, E3) for all reactions. Prepare enough for the number of reactions plus a 10% overage.
-
Note: The order of addition can be critical. It is often recommended to add ATP last to initiate the reaction.
-
-
Set Up Reactions: In separate microcentrifuge tubes on ice, set up the reactions as described in Table 1. Include the necessary negative controls (e.g., -PROTAC, -ATP, -E1, -E2, -E3).
-
First, add ddH₂O, 10X Ubiquitination Buffer, Ubiquitin, E1, E2, and E3 ligase.
-
Next, add the POI.
-
Finally, add the PROTAC at the desired concentration (or an equivalent volume of DMSO for the negative control).
-
-
Initiate Reaction: Initiate the ubiquitination reaction by adding ATP to each tube. Gently mix the contents.
-
Incubation: Incubate the reaction tubes at 30°C or 37°C for 60-120 minutes. The optimal time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding 1/3 volume of 4X SDS-PAGE Laemmli Sample Buffer.
-
Denature Proteins: Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the image using a chemiluminescence imaging system.
-
Analyze the results. Successful PROTAC-mediated ubiquitination will be indicated by the appearance of a ladder of high-molecular-weight bands corresponding to the ubiquitinated POI in the complete reaction lane, which should be absent or significantly reduced in the negative control lanes.
-
Alternative Detection Methods
While Western blotting is a standard method, other techniques can be employed for higher throughput or more quantitative analysis:
-
AlphaLISA/TR-FRET: These proximity-based assays use tagged ubiquitin and POI to generate a signal when they are brought into close proximity by the PROTAC, allowing for a homogeneous, plate-based readout.[5][10]
-
Fluorescence Polarization (FP): This method can monitor the ubiquitination reaction in real-time by detecting changes in the polarization of a fluorescently labeled ubiquitin.[11]
-
Mass Spectrometry (MS): MS can be used to identify specific ubiquitination sites on the POI, providing detailed mechanistic insights.[12]
Conclusion
The in vitro ubiquitination assay is an indispensable tool for characterizing the biochemical activity of novel PROTACs, including those synthesized with the "this compound" building block. By providing a direct measure of target ubiquitination, this assay validates the PROTAC's mechanism of action and allows for the quantitative comparison of different PROTAC candidates. The detailed protocol and guidelines presented here serve as a robust starting point for researchers in the field of targeted protein degradation.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Frontiers | A High-Throughput Assay for Monitoring Ubiquitination in Real Time [frontiersin.org]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes: Measuring Protein Degradation by "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" PROTACs using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins within the cell.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the protein, offering a powerful therapeutic strategy.[1][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] This ternary complex formation between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][5]
This application note provides a detailed protocol for utilizing Western blotting to quantify the degradation of a target protein induced by the PROTAC "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine". Western blotting is a fundamental and widely adopted technique for this purpose, allowing for the determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][3]
PROTAC Mechanism of Action
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4] The process can be summarized in the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a stable ternary complex.[6]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the POI.[7]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into small peptides.[8]
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to catalytically induce the degradation of additional POI molecules.[5]
Experimental Workflow
A typical workflow for assessing PROTAC-mediated protein degradation using Western blot involves several stages, from initial cell treatment to final data analysis.
Detailed Experimental Protocol
This protocol provides a comprehensive framework for quantifying the degradation of a target protein induced by "this compound" PROTAC.
Materials and Reagents:
-
Cell Culture: Appropriate cell line expressing the target protein and the recruited E3 ligase, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA.
-
PROTAC Treatment: "this compound" PROTAC, DMSO (vehicle control).
-
Cell Lysis: RIPA buffer (or similar lysis buffer), protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit or Bradford Assay.
-
SDS-PAGE: Laemmli sample buffer, precast or hand-cast polyacrylamide gels, running buffer.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, methanol.
-
Immunoblotting: Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody.
-
Detection: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Culture:
-
Seed the chosen cell line in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the "this compound" PROTAC in fresh cell culture medium. A typical concentration range to start with is 1 nM to 10 µM.[3] Include a vehicle-only control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., a concentration around the expected DC50) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired duration.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10-15 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein to the band intensity of the corresponding loading control for each sample.[5]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
For dose-response experiments, plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dose-Response of "this compound" PROTAC on Target Protein Degradation
| PROTAC Concentration | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 nM | 0.95 | 5% |
| 10 nM | 0.78 | 22% |
| 100 nM | 0.45 | 55% |
| 1 µM | 0.15 | 85% |
| 10 µM | 0.12 | 88% |
Table 2: Time-Course of Target Protein Degradation by "this compound" PROTAC
| Time (hours) | Normalized Target Protein Level (vs. Time 0) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.88 | 12% |
| 4 | 0.65 | 35% |
| 8 | 0.32 | 68% |
| 16 | 0.18 | 82% |
| 24 | 0.15 | 85% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Inefficient protein transfer- Low protein expression- Suboptimal antibody concentration | - Confirm transfer with Ponceau S stain- Verify protein expression in the cell line- Optimize primary and secondary antibody dilutions |
| High Background | - Insufficient blocking- Inadequate washing- High antibody concentration | - Increase blocking time or use a different blocking agent- Increase the number and duration of washes- Titrate antibody concentrations |
| Inconsistent Loading Control | - Inaccurate protein quantification- Unequal sample loading | - Re-quantify protein concentrations carefully- Ensure equal volumes of normalized samples are loaded |
| Poor Degradation | - Low PROTAC potency- Cell line lacks the necessary E3 ligase- PROTAC instability | - Verify PROTAC activity with a positive control- Confirm expression of the recruited E3 ligase in the cell line- Check the solubility and stability of the PROTAC in the culture medium |
Conclusion
Western blotting is a robust and reliable method for quantifying the efficacy of PROTACs like "this compound" in inducing the degradation of a target protein. By following this detailed protocol and carefully optimizing experimental conditions, researchers can obtain high-quality, reproducible data to characterize the potency (DC50) and efficacy (Dmax) of novel PROTAC molecules, which is a critical step in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
Cell viability assays (e.g., MTT, CellTiter-Glo) for PROTACs with "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Cell Viability Assessment
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely, offering a powerful strategy to tackle previously "undruggable" targets.[3][4] A critical step in the preclinical development of PROTACs is the assessment of their cytotoxic and cytostatic effects on cancer cell lines. This is typically achieved through robust and reliable cell viability assays.
This document provides detailed protocols for two widely used cell viability assays, the MTT and CellTiter-Glo® Luminescent Cell Viability Assay, which are well-suited for evaluating the efficacy of PROTACs.[5] While the specific compound 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a known building block for protein degraders, this guide provides a general framework applicable to a wide range of PROTAC molecules.[6]
Principle of Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a well-established method for assessing cell metabolic activity as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[7]
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous, "add-mix-measure" assay quantifies the amount of adenosine triphosphate (ATP) present in a cell culture, which is a key indicator of metabolically active cells.[11][12] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and its substrate, luciferin.[13] In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration and, consequently, the number of viable cells.[14][15]
Data Presentation
The following table provides an example of how to present quantitative data obtained from cell viability assays with a hypothetical PROTAC. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
| Cell Line | Assay Type | PROTAC Concentration (µM) | % Cell Viability (relative to vehicle control) | IC50 (µM) |
| MCF-7 | MTT | 0.01 | 98.2 ± 3.1 | 0.52 |
| 0.1 | 85.6 ± 4.5 | |||
| 1 | 48.9 ± 2.8 | |||
| 10 | 15.3 ± 1.9 | |||
| MDA-MB-231 | MTT | 0.01 | 99.1 ± 2.5 | 1.25 |
| 0.1 | 90.3 ± 3.7 | |||
| 1 | 60.1 ± 5.1 | |||
| 10 | 25.7 ± 3.3 | |||
| MCF-7 | CellTiter-Glo® | 0.01 | 97.5 ± 2.9 | 0.48 |
| 0.1 | 83.2 ± 3.9 | |||
| 1 | 45.7 ± 2.2 | |||
| 10 | 12.8 ± 1.5 | |||
| MDA-MB-231 | CellTiter-Glo® | 0.01 | 98.8 ± 2.1 | 1.18 |
| 0.1 | 88.9 ± 3.2 | |||
| 1 | 58.4 ± 4.6 | |||
| 10 | 22.5 ± 2.9 |
Experimental Protocols
I. MTT Cell Viability Assay
A. Materials:
-
96-well flat-bottom tissue culture plates
-
PROTAC of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]
-
Microplate reader (absorbance at 570 nm)
B. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Note: Seeding density should be optimized for each cell line.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the desired concentrations of the PROTAC to the appropriate wells.
-
Include a vehicle control (e.g., 0.1% DMSO).[16]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[16]
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
C. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
II. CellTiter-Glo® Luminescent Cell Viability Assay
A. Materials:
-
White, opaque-walled 96-well plates (to prevent well-to-well crosstalk)[17]
-
PROTAC of interest
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[17]
-
Luminometer
B. Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate.[18]
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.[19]
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.[19]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5][18]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5][18]
-
-
Cell Lysis and Signal Stabilization:
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.[18]
-
C. Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all experimental readings.[18]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.[18]
Visualizations
Caption: General mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the CellTiter-Glo® assay.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT Assay | AAT Bioquest [aatbio.com]
- 10. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. news-medical.net [news-medical.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. OUH - Protocols [ous-research.no]
Application Notes and Protocols: The Role of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in Novel PROTAC Development for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology in Oncology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic strategy in cancer research. Unlike traditional small-molecule inhibitors that simply block the activity of a target protein, PROTACs are engineered to completely eliminate the protein from the cell.[1][2] These heterobifunctional molecules consist of two key components: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[1][2] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful and sustained therapeutic effect.[2]
The potential of PROTACs in oncology is vast, with the ability to target proteins previously considered "undruggable" and to overcome resistance mechanisms associated with traditional inhibitors.[3] Bromodomain and extraterminal (BET) proteins, such as BRD4, are prominent targets for PROTAC development in various cancers due to their role in regulating the transcription of key oncogenes like c-MYC.[4][5]
Hypothetical Application of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in PROTAC Design
While direct incorporation of "this compound" into a publicly disclosed PROTAC has not been extensively documented, its chemical structure suggests potential as a novel building block in PROTAC design. The trifluoroethyl group can enhance binding affinity and metabolic stability, while the bromophenyl moiety offers a site for chemical modification and linkage to an E3 ligase ligand.
For the purpose of these application notes, we will hypothesize the use of a derivative of "this compound" as a warhead for a hypothetical protein kinase, "Kinase-X," which is overexpressed in a specific cancer type. This hypothetical PROTAC, termed PX-1 , will be used to illustrate the experimental workflows and data analysis involved in the development of novel protein degraders.
Data Presentation: Characterization of Hypothetical PROTAC PX-1
The following tables summarize hypothetical quantitative data for the characterization of PX-1, a novel PROTAC designed to target Kinase-X for degradation by recruiting the Cereblon (CRBN) E3 ligase.
Table 1: Biochemical and Cellular Potency of PX-1
| Compound | Target Binding (IC50, nM) | Degradation Potency (DC50, nM) | Maximum Degradation (Dmax, %) | Anti-proliferative Activity (GI50, nM) |
| PX-1 | 15 | 25 | >95 | 50 |
| Kinase-X Inhibitor (Parent Molecule) | 10 | N/A | N/A | 250 |
| Inactive Epimer of PX-1 | >10,000 | >10,000 | <10 | >10,000 |
Table 2: Selectivity Profile of PX-1
| Protein | PX-1 Degradation (DC50, nM) |
| Kinase-X | 25 |
| Kinase-Y (structurally similar) | >5,000 |
| BRD4 | >10,000 |
| Off-target Protein 1 | >10,000 |
| Off-target Protein 2 | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments in the development and characterization of a novel PROTAC such as PX-1 are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Synthesis of a Novel PROTAC (PX-1)
This protocol outlines a general synthetic scheme for coupling the warhead, linker, and E3 ligase ligand.
Materials:
-
This compound derivative (warhead with a reactive handle)
-
Linker with two orthogonal reactive groups (e.g., an alkyl halide and a carboxylic acid)
-
E3 ligase ligand (e.g., pomalidomide with a nucleophilic handle)
-
Appropriate solvents (e.g., DMF, DCM)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Purification supplies (e.g., silica gel, HPLC)
Procedure:
-
Warhead-Linker Conjugation: React the this compound derivative with one end of the bifunctional linker under appropriate conditions (e.g., nucleophilic substitution).
-
Purification: Purify the warhead-linker intermediate using column chromatography.
-
E3 Ligase Ligand Coupling: Activate the carboxylic acid on the other end of the linker using a coupling reagent like HATU and react it with the E3 ligase ligand in the presence of a non-nucleophilic base like DIPEA.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity (>95%).
-
Characterization: Confirm the structure and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.[6]
Materials:
-
Cancer cell line expressing the target protein (Kinase-X)
-
PROTAC of interest (PX-1)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[6][7]
-
Protocol 3: Cell Viability Assay
This assay determines the effect of protein degradation on cell proliferation.
Materials:
-
Cancer cell line
-
PROTAC of interest (PX-1)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells treated with PROTAC or vehicle
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN) or the POI
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC for a short duration (e.g., 2-4 hours) and lyse them.
-
Immunoprecipitation: Incubate the cell lysate with the antibody overnight.
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot: Run the eluted samples on an SDS-PAGE gel and perform a Western blot, probing for the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) from the PROTAC-treated sample confirms ternary complex formation.
Mandatory Visualizations
Caption: Mechanism of Action for a PROTAC.
Caption: Impact of PX-1 on a key oncogenic signaling pathway.
Caption: Experimental workflow for PROTAC evaluation.
References
Application of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in the Development of PROTACs for Neurodegenerative Diseases: Application Notes and Protocols
Disclaimer: While "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" is classified as a protein degrader building block, a comprehensive search of publicly available scientific literature and patent databases did not yield a specific Proteolysis Targeting Chimera (PROTAC) for neurodegenerative diseases that explicitly incorporates this molecule. The following application notes and protocols are therefore based on established principles of PROTAC design and evaluation for neurodegenerative targets, illustrating a scientifically plausible application of a molecule with this chemical scaffold.
Introduction: The Role of Fluorinated Building Blocks in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The design of a PROTAC involves three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (typically Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a linker connecting the two.
The building block "this compound" possesses key chemical features that make it an attractive component for PROTAC synthesis. The bromophenyl group allows for versatile chemical modifications, such as cross-coupling reactions, to attach a linker. The trifluoroethyl amine moiety is a valuable pharmacophore in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final PROTAC molecule. This building block could potentially be utilized in the synthesis of either a novel warhead for a neurodegenerative disease-associated protein or as a scaffold for a novel E3 ligase ligand.
Hypothetical Application: A Tau-Targeting PROTAC Incorporating a Novel CRBN Ligand Derived from this compound
For the purpose of these application notes, we will hypothesize the development of a PROTAC, designated as ND-PROTAC-1 , targeting the microtubule-associated protein Tau for degradation. Aberrant, hyperphosphorylated Tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. In this hypothetical scenario, a derivative of "this compound" is used to synthesize a novel Cereblon (CRBN) E3 ligase ligand.
Signaling Pathway of ND-PROTAC-1-Mediated Tau Degradation
ND-PROTAC-1 is designed to hijack the ubiquitin-proteasome system to induce the degradation of Tau. The proposed mechanism of action is as follows:
-
Ternary Complex Formation: ND-PROTAC-1, with its two distinct ligands, simultaneously binds to a Tau protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex (Tau-ND-PROTAC-1-CRBN).
-
Ubiquitination: The formation of this ternary complex brings Tau into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the Tau protein.
-
Proteasomal Degradation: The poly-ubiquitinated Tau is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades Tau into small peptides.
-
PROTAC Recycling: After inducing the degradation of a Tau protein, ND-PROTAC-1 is released and can engage another Tau protein and CRBN molecule, acting catalytically to degrade multiple target proteins.
Experimental Protocols
The following protocols are essential for the characterization of a novel PROTAC like ND-PROTAC-1.
PROTAC Synthesis Workflow
The synthesis of ND-PROTAC-1 would involve a multi-step process, starting with the functionalization of "this compound" to create the novel CRBN ligand. This would then be coupled to a linker, followed by conjugation to a known Tau-binding molecule (warhead).
Cell Culture and Treatment
-
Cell Line: SH-SY5Y neuroblastoma cells overexpressing human Tau (SH-SY5Y-Tau).
-
Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Prepare a stock solution of ND-PROTAC-1 in DMSO.
-
Treat cells with varying concentrations of ND-PROTAC-1 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Western Blotting for Tau Degradation
This protocol is used to quantify the levels of Tau protein following treatment with ND-PROTAC-1.
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total Tau overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the Tau band intensity to the loading control.
-
Calculate the percentage of Tau degradation relative to the vehicle-treated control.
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Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) values by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data from the Western blot experiments should be summarized in a clear and structured table for easy comparison.
Table 1: In Vitro Degradation of Tau by ND-PROTAC-1 in SH-SY5Y-Tau Cells
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ND-PROTAC-1 | Tau | SH-SY5Y-Tau | 25 | >90 |
| Negative Control * | Tau | SH-SY5Y-Tau | >1000 | <10 |
*A negative control could be a molecule where the CRBN ligand is replaced with an inactive analog, or the warhead is replaced with a non-binding moiety.
Conclusion and Future Perspectives
The hypothetical ND-PROTAC-1, utilizing a novel CRBN ligand derived from "this compound," demonstrates the potential of this building block in the development of potent and selective degraders for neurodegenerative diseases. The fluorinated moiety is anticipated to contribute favorably to the pharmacokinetic and pharmacodynamic properties of the PROTAC.
Future studies would involve:
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Selectivity Profiling: Assessing the degradation of other cellular proteins to ensure the selectivity of ND-PROTAC-1 for Tau.
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In Vivo Efficacy: Evaluating the ability of ND-PROTAC-1 to degrade Tau in animal models of tauopathy and to rescue disease-related phenotypes.
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Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of ND-PROTAC-1 to assess its drug-like potential.
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Blood-Brain Barrier Penetration: A critical challenge for neurodegenerative disease therapeutics is the ability to cross the blood-brain barrier. The physicochemical properties of ND-PROTAC-1 would need to be optimized to ensure sufficient brain exposure.
The development of novel PROTACs with improved properties is a rapidly advancing field, and the exploration of new chemical scaffolds, such as those incorporating "this compound," will be crucial for expanding the therapeutic potential of targeted protein degradation in neurodegenerative and other diseases.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of PROTACs Containing "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs incorporating the "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" moiety. This chemical group, while potentially crucial for target engagement, often contributes to poor aqueous solubility due to its hydrophobic nature, stemming from the bromophenyl and trifluoroethyl components.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs containing "this compound" often exhibit poor solubility?
A1: The "this compound" moiety possesses significant hydrophobicity. The phenyl ring, substituted with a bromine atom, and the trifluoromethyl group both contribute to a high logP value, leading to low affinity for aqueous solvents. PROTACs are already large molecules, often falling "beyond the Rule of Five," and the inclusion of this lipophilic group further exacerbates solubility issues.
Q2: What are the initial signs of solubility problems in my experiments?
A2: You may observe several indicators of poor solubility, including:
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Precipitation: Visible solid particles in your stock solutions or assay buffers.
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Cloudiness: A turbid or hazy appearance in your solutions.
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Inconsistent Assay Results: High variability between replicate experiments or results that are not dose-dependent.
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Low Bioavailability: In in vivo studies, poor absorption and low plasma concentrations are often linked to low aqueous solubility.
Q3: What are the key differences between kinetic and thermodynamic solubility, and which should I measure?
A3:
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Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock (usually in DMSO) into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often used in early-stage drug discovery for high-throughput screening.
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Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.
For initial troubleshooting, kinetic solubility assays are often sufficient. However, for lead optimization and formulation development, thermodynamic solubility data is crucial.
Q4: Can modifying the linker of the PROTAC improve solubility?
A4: Yes, linker modification is a common strategy. Incorporating more polar functional groups or polyethylene glycol (PEG) chains into the linker can significantly enhance the overall hydrophilicity and aqueous solubility of the PROTAC molecule.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to diagnosing and resolving solubility challenges with your PROTAC.
Caption: A workflow for troubleshooting poor PROTAC solubility.
Step 1: Verify Compound Integrity
Before attempting to improve solubility, it is crucial to confirm the purity and identity of your PROTAC. Impurities can sometimes be the cause of precipitation.
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Recommended Action: Analyze your compound using LC-MS and ¹H NMR to confirm its chemical identity and purity.
Step 2: Systematic Solubility Assessment
Quantify the solubility of your PROTAC in relevant aqueous buffers.
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Recommended Action: Perform kinetic and/or thermodynamic solubility assays. This will provide a baseline and help in selecting the appropriate solubilization strategy.
Step 3: Optimization of the Solvent System
Simple modifications to the solvent can sometimes be sufficient to achieve the desired concentration.
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Co-solvents: The addition of a small percentage of an organic co-solvent can increase solubility.
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Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400).
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Caution: Keep the final concentration of the organic solvent low (typically <1% v/v) to avoid artifacts in biological assays.
-
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
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Action: Determine the pKa of your PROTAC and test a range of pH values around the pKa to find the optimal pH for solubilization.
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Step 4: Formulation Strategies
For PROTACs with very low intrinsic solubility, formulation approaches are often necessary.
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Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in an amorphous state within a polymer matrix can enhance its dissolution rate and apparent solubility.
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Common Polymers: HPMCAS (hydroxypropyl methylcellulose acetate succinate), Eudragit®, Soluplus®.
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Benefit: Can lead to a supersaturated solution, increasing the driving force for absorption.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
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Benefit: Can be effective for highly lipophilic compounds.
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Step 5: Chemical Modification
If formulation strategies are not feasible or sufficient, chemical modification of the PROTAC structure may be required.
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Linker Modification: As mentioned in the FAQs, incorporating polar groups or PEG chains into the linker is a powerful strategy.
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Salt Formation: If your PROTAC has a basic or acidic center, forming a salt can improve its solubility and dissolution rate.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general procedure for determining the kinetic solubility of a PROTAC.
Caption: Workflow for a kinetic solubility assay.
Materials:
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PROTAC of interest
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Dimethyl sulfoxide (DMSO), anhydrous
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Phosphate-buffered saline (PBS), pH 7.4
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Microcentrifuge tubes or 96-well plates
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Shaker/incubator
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Centrifuge or filtration device
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HPLC-UV or LC-MS/MS system
Procedure:
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Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
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Add an appropriate volume of the stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., 1%).
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Incubate the mixture with shaking for a defined period (e.g., 1-2 hours) at room temperature.
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Separate any precipitated compound by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a 0.45 µm filter.
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Carefully collect the supernatant.
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Quantify the concentration of the dissolved PROTAC in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer/DMSO mixture.
Protocol 2: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of the PROTAC.
Materials:
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Solid PROTAC powder
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Aqueous buffer of interest (e.g., PBS pH 7.4)
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Vials with screw caps
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Shaker/incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
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Centrifuge or filtration device
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HPLC-UV or LC-MS/MS system
Procedure:
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Add an excess amount of the solid PROTAC powder to a vial containing the aqueous buffer. The presence of undissolved solid is essential throughout the experiment.
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Seal the vials and incubate with constant agitation (e.g., shaking or stirring) at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After incubation, allow the vials to stand to let the excess solid settle.
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Separate the undissolved solid by centrifugation or filtration.
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Collect the saturated supernatant and quantify the PROTAC concentration using a validated analytical method.
Quantitative Data Summary
The following tables provide illustrative data on how different solubilization strategies might improve the solubility of a hypothetical PROTAC containing the "this compound" moiety. Note: This data is for exemplary purposes and the actual results may vary.
Table 1: Effect of Co-solvents on Kinetic Solubility
| Co-solvent | Concentration (% v/v) | Kinetic Solubility (µM) in PBS pH 7.4 |
| None | 0 | < 0.1 |
| DMSO | 0.5 | 1.2 |
| DMSO | 1.0 | 2.5 |
| Ethanol | 1.0 | 1.8 |
| PEG 400 | 1.0 | 3.1 |
Table 2: Impact of pH on Thermodynamic Solubility
| Buffer pH | Thermodynamic Solubility (µg/mL) |
| 5.0 | 0.5 |
| 6.0 | 0.2 |
| 7.4 | < 0.1 |
| 8.0 | < 0.1 |
(Assuming the PROTAC has a basic pKa)
Table 3: Formulation Approaches for Solubility Enhancement
| Formulation Strategy | Drug Loading (%) | Apparent Solubility (µg/mL) | Fold Increase |
| Unformulated PROTAC | N/A | < 0.1 | - |
| ASD with HPMCAS | 10 | 5.8 | > 58 |
| ASD with Eudragit® L 100-55 | 20 | 8.2 | > 82 |
| SEDDS | 15 | 15.5 | > 155 |
Signaling Pathways and Logical Relationships
The decision-making process for addressing solubility can be visualized as a logical flow, guiding the researcher from initial observation to a viable experimental solution.
Caption: Decision tree for selecting a solubility enhancement strategy.
Technical Support Center: Enhancing Cell Permeability of "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that incorporate the "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" moiety.
Frequently Asked Questions (FAQs)
Q1: What are the inherent challenges to cell permeability with PROTACs?
PROTACs are large molecules, often with molecular weights exceeding 800 Da, and typically possess a high polar surface area. These characteristics fall outside the conventional parameters of Lipinski's "rule of five" for orally available drugs, which generally leads to poor passive diffusion across the cell membrane. For a PROTAC to be effective, it must first traverse the cell membrane to engage its intracellular target protein and an E3 ligase.
Q2: How might the "this compound" moiety specifically impact my PROTAC's permeability?
While specific data on PROTACs containing this exact moiety is limited in publicly available literature, we can infer potential impacts based on its structure. The bromophenyl group increases lipophilicity, which can be favorable for membrane partitioning. However, the trifluoroethyl group can be a polar motif, and the primary amine is a hydrogen bond donor, which can negatively affect permeability. The overall effect will depend on the final PROTAC's global physicochemical properties, including its conformation.
Q3: What are the primary strategies to enhance the cell permeability of PROTACs?
Several strategies can be employed to improve the cellular uptake of PROTACs:
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Linker Optimization: Modifying the linker that connects the target-binding and E3 ligase-binding elements can significantly influence physicochemical properties. Approaches include using shorter, more rigid, or cyclic linkers, and incorporating elements that encourage intramolecular hydrogen bonding to mask polar groups.
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Prodrug Approaches: Masking polar functional groups, such as the amine in the "this compound" moiety, with lipophilic groups that are cleaved intracellularly can enhance membrane permeability.
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Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can reduce its effective size and polarity, helping it to cross the cell membrane's lipid bilayer. This can transform a linear molecule into a more compact, "ball-like" shape.
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Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the number of hydrogen bond donors and the polar surface area, thereby improving permeability.
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. It is essential to perform a broad dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| No or low target degradation observed. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells. 2. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bring the target protein and E3 ligase together. 3. "Hook Effect": The PROTAC concentration is too high. 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to determine your PROTAC's permeability. Consider redesigning the linker or employing uptake-enhancing strategies. 2. Confirm Target Engagement: Use biophysical assays (e.g., NanoBRET) to confirm that the PROTAC binds to both the target and the E3 ligase within the cell. 3. Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and to rule out the hook effect. 4. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment. |
| High variability in permeability assay results. | 1. Inconsistent Cell Monolayer: For cell-based assays like Caco-2, the integrity and confluency of the cell monolayer may vary. 2. Compound Solubility Issues: The PROTAC may have poor solubility in the assay buffer. 3. Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and monolayer integrity checks (e.g., TEER measurement). 2. Improve Solubility: Employ formulation strategies or modify the PROTAC to enhance its solubility. 3. Use Efflux Inhibitors: In Caco-2 assays, co-dosing with known efflux pump inhibitors can help determine if your PROTAC is a substrate. |
| Discrepancy between cell-free (PAMPA) and cell-based (Caco-2) permeability data. | 1. Active Transport Mechanisms: Cell-based assays account for both passive diffusion and active transport, whereas PAMPA only measures passive permeability. 2. Metabolism: The PROTAC may be metabolized by cells, affecting its intracellular concentration. | 1. Investigate Transporters: If cell-based permeability is higher than in PAMPA, it may indicate active uptake. If it is lower, it could be due to efflux. 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of liver microsomes or hepatocytes. |
Data Presentation
Table 1: Physicochemical Properties of Hypothetical "this compound"-based PROTACs
| PROTAC ID | Linker Modification | MW (Da) | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC-A1 | PEG-based | 950 | 3.5 | 150 | 4 | 10 |
| PROTAC-A2 | Alkyl chain | 870 | 4.8 | 120 | 3 | 8 |
| PROTAC-A3 | Rigid piperazine | 890 | 4.2 | 135 | 3 | 9 |
| PROTAC-A4 | Ester-containing | 869 | 5.1 | 110 | 2 | 8 |
Table 2: Permeability Data for Hypothetical PROTACs
| PROTAC ID | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| PROTAC-A1 | 0.5 | 0.2 | 15.2 |
| PROTAC-A2 | 2.1 | 1.5 | 4.5 |
| PROTAC-A3 | 1.8 | 1.1 | 6.8 |
| PROTAC-A4 | 3.5 | 2.8 | 2.1 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to predict passive cell permeability.
Methodology:
-
Prepare the Donor Plate: Add the PROTAC solution (typically in a buffer at pH 7.4) to the wells of a 96-well donor plate.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
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Assemble the PAMPA Sandwich: Place the filter plate, which is pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane, on top of the donor plate. Then, place this assembly into the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of a compound.
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. A Lucifer Yellow permeability assay can also be performed.
-
Assay Initiation: Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Permeability Measurement (Apical to Basolateral, A→B): Add the PROTAC-containing transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Permeability Measurement (Basolateral to Apical, B→A): To determine the efflux ratio, perform the experiment in the reverse direction as well.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.
Visualizations
Technical Support Center: Optimizing Linker Length of "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" PROTACs for BRD4 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists developing Proteolysis Targeting Chimeras (PROTACs) for the degradation of Bromodomain-containing protein 4 (BRD4), utilizing "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" as a novel warhead.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length critical for BRD4 degradation?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker's primary role is to position the target protein (BRD4) and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
The length of the linker is a critical parameter that dictates the efficacy of a PROTAC.[1][]
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both BRD4 and the E3 ligase.[1][4]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to unproductive ternary complex formation.[1][4]
Therefore, optimizing the linker length is a crucial step in the development of a potent and effective BRD4-degrading PROTAC.[1]
Q2: What is a typical starting range for linker length when designing a novel BRD4 PROTAC?
A2: There is no universal optimal linker length, as it is highly dependent on the specific warhead, E3 ligase ligand, and their respective binding pockets.[1][4] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 3 to 12 atoms in length, often incorporating polyethylene glycol (PEG) or alkyl chains.[5][6] For a novel warhead like "this compound," a good starting point is to synthesize a library of PROTACs with varying linker lengths within this range and experimentally screen them to identify the optimal length for BRD4 degradation.[1][4]
Q3: How does the composition of the linker, besides its length, impact the performance of a BRD4 PROTAC?
A3: Beyond length, the chemical composition of the linker significantly influences a PROTAC's physicochemical properties, such as its solubility, cell permeability, and metabolic stability.[1][5]
-
Solubility: Incorporating hydrophilic moieties like PEG units can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[7][8]
-
Cell Permeability: The linker's composition affects its flexibility and polar surface area, which can be modulated to enhance cell permeability.[1]
-
Ternary Complex Stability: The rigidity or flexibility of the linker can influence the stability of the BRD4-PROTAC-E3 ligase ternary complex. While flexible linkers can allow for more conformational sampling, a more rigid linker might pre-organize the warhead and E3 ligase ligand for a more favorable binding orientation.[][9]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to BRD4 and the E3 ligase individually, but I don't observe any significant degradation of BRD4.
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Possible Cause: This is a common issue and often points to problems with the formation of a stable and productive ternary complex.[1] The linker length may not be optimal to bridge the two proteins effectively.
-
Troubleshooting Steps:
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Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, PEG5) to identify the optimal distance required for ternary complex formation.[1][7]
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Modify Linker Composition: Experiment with different linker types, such as more rigid (e.g., incorporating cyclic structures) or more flexible (e.g., longer alkyl chains) linkers, to facilitate a productive ternary complex.[1]
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Perform Biophysical Assays: Directly measure the formation and stability of the ternary complex using techniques like Isothermal Titration Calorimetry (ITC) or NanoBRET assays.[1][7]
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Problem 2: I observe BRD4 degradation, but the potency (DC50) is low and the maximum degradation (Dmax) is not satisfactory.
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Possible Cause: The linker may be of a suboptimal length or composition, leading to inefficient ternary complex formation or a conformation that is not ideal for ubiquitination.
-
Troubleshooting Steps:
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Fine-tune Linker Length: Synthesize PROTACs with smaller increments in linker length around the initial "hit" to pinpoint the optimal length for maximal degradation.
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Alter Linker Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is critical.[][5] Ensure the attachment points are at solvent-exposed regions and do not interfere with key binding interactions. Consider synthesizing isomers with different attachment points.[1]
-
Problem 3: My PROTAC is potent in biochemical assays, but shows weak or no activity in cell-based assays.
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Possible Cause: The PROTAC may have poor cell permeability or low metabolic stability, preventing it from reaching its intracellular target at a sufficient concentration.[1]
-
Troubleshooting Steps:
-
Modify Linker Properties: Adjust the linker's properties to improve cell permeability. This can involve reducing the number of rotatable bonds or optimizing the polar surface area.[1]
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Assess Metabolic Stability: Conduct experiments to evaluate the metabolic stability of your PROTAC in liver microsomes or hepatocytes. If the linker is a point of metabolic vulnerability, consider modifying its structure to block metabolic sites.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of linker length on the efficacy of "this compound"-based PROTACs for BRD4 degradation.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| Compound A | 2 | > 1000 | < 20 |
| Compound B | 3 | 150 | 65 |
| Compound C | 4 | 25 | > 90 |
| Compound D | 5 | 80 | 80 |
| Compound E | 6 | 250 | 50 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Effect of Linker Optimization on Cell Viability in a BRD4-dependent Cancer Cell Line (e.g., MV-4-11)
| PROTAC Compound | Linker Composition | IC50 (nM) |
| Compound B | PEG3 | 500 |
| Compound C | PEG4 | 75 |
| Compound F | Alkyl C8 | 800 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Western Blot Analysis for BRD4 Degradation
This protocol is the standard method for quantifying the reduction in target protein levels.[4][10][11]
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Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa, VCaP, or MV-4-11) in 6-well plates and allow them to adhere overnight.[7][12] Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).[10][11] Include a vehicle control (DMSO).[10]
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[11]
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and then incubate with a primary antibody against BRD4 overnight at 4°C.[11] Also, probe for a loading control protein (e.g., GAPDH or β-actin).
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Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.[12] Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.[7] The percentage of degradation is calculated relative to the vehicle-treated control.[7]
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the functional consequence of BRD4 degradation on cell proliferation.[10][11]
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Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[10]
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Compound Treatment: Treat the cells with a serial dilution of the PROTACs for 72-96 hours.[10]
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Assay Procedure: Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance or luminescence using a plate reader.[11]
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Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10][11]
Visualizations
Caption: Mechanism of action for a BRD4-targeting PROTAC.
Caption: A typical experimental workflow for PROTAC linker optimization.
Caption: A logical workflow for troubleshooting PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming the PROTAC Hook Effect with 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for utilizing "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"-based linkers in Proteolysis Targeting Chimeras (PROTACs) to overcome the common challenge of the hook effect.
Understanding the Hook Effect in PROTACs
The "hook effect" is a phenomenon observed in many PROTAC-mediated degradation experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in its efficacy.[1][2] This results in a bell-shaped dose-response curve, which can complicate the determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[] The underlying cause is the formation of non-productive binary complexes at high PROTAC concentrations (Target–PROTAC or E3 Ligase–PROTAC), which compete with the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) required for ubiquitination and subsequent protein degradation.[1][2][]
The Role of Linker Design: Introducing Rigidity with "this compound"
The linker component of a PROTAC is a critical determinant of its efficacy and can be engineered to mitigate the hook effect.[4][] While flexible linkers like PEG and alkyl chains are common, rigid linkers are gaining prominence for their ability to pre-organize the PROTAC into a bioactive conformation that favors the formation of a stable ternary complex.[1][6]
The "this compound" moiety offers a compelling structural motif for a rigid linker. The phenyl ring provides a rigid scaffold, while the trifluoroethylamine group can introduce favorable physicochemical properties and conformational constraints.[7][8] By reducing the conformational flexibility of the linker, the entropic penalty of forming the ternary complex is lowered, potentially leading to a more stable complex and a less pronounced hook effect.[]
Frequently Asked Questions (FAQs)
Q1: Why am I observing a hook effect with my current PROTAC?
A1: The hook effect is an inherent characteristic of the PROTAC mechanism of action.[1] At high concentrations, your PROTAC is likely forming unproductive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex necessary for degradation.[2] This leads to a decrease in degradation at higher PROTAC concentrations.
Q2: How can a "this compound"-based linker help overcome the hook effect?
A2: This linker introduces rigidity into the PROTAC structure.[6] A more rigid linker can pre-organize the PROTAC into a conformation that is optimal for binding to both the target protein and the E3 ligase simultaneously.[1] This can enhance the stability of the productive ternary complex relative to the non-productive binary complexes, thereby mitigating the hook effect and widening the effective concentration range of the PROTAC.[9]
Q3: What are the potential advantages of the trifluoromethyl group in this linker?
A3: The trifluoromethyl group can offer several advantages. It can increase the metabolic stability of the linker and modulate the lipophilicity and cell permeability of the PROTAC.[8] From a conformational standpoint, it can introduce steric constraints that further rigidify the linker and favor a specific binding orientation.
Q4: I am not seeing any degradation with my PROTAC containing this new linker. What should I do?
A4: If you observe no degradation, consider the following troubleshooting steps:
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Expand the concentration range: You may be testing at concentrations that are too high (in the hook effect region) or too low. Test a much broader range of concentrations, from picomolar to high micromolar.[1]
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Verify target engagement: Confirm that the warhead and the E3 ligase ligand of your PROTAC are binding to their respective targets. This can be done using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
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Assess cell permeability: PROTACs are large molecules and may have poor cell permeability. Consider assays like the parallel artificial membrane permeability assay (PAMPA) to evaluate this.
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Confirm E3 ligase expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit.[1]
Q5: How do I know if the "this compound" linker is promoting ternary complex formation?
A5: You can directly measure ternary complex formation using biophysical assays such as:
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and the E3 ligase. An increase in the FRET signal upon addition of the PROTAC indicates ternary complex formation.
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AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, this is a proximity-based assay that generates a luminescent signal when the target and E3 ligase are brought together by the PROTAC.[1]
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Co-Immunoprecipitation (Co-IP): This technique can be used to pull down the entire ternary complex from cell lysates and visualize the components by Western Blot.[1]
Troubleshooting Guides
Problem 1: A significant hook effect is observed with a PROTAC containing a flexible linker.
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Likely Cause: Formation of unproductive binary complexes at high PROTAC concentrations.
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Solution: Synthesize a new PROTAC incorporating a more rigid linker, such as one derived from "this compound". The rigidity of this linker can stabilize the productive ternary complex and reduce the formation of binary complexes.
Problem 2: The PROTAC with the "this compound" linker shows low potency (high DC50).
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Likely Cause: The linker length may not be optimal for the specific target and E3 ligase pair, leading to a strained or unstable ternary complex.
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Solution: Systematically vary the attachment points of the linker to the warhead and the E3 ligase ligand. Even small changes in the linker exit vector can significantly impact the geometry and stability of the ternary complex.
Data Presentation
Table 1: Hypothetical Comparison of PROTACs with Flexible vs. Rigid Linkers
| PROTAC ID | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-Flex | Flexible (PEG-based) | Target X | CRBN | 50 | 85 | Significant hook effect above 1 µM |
| PROTAC-Rigid-1 | Rigid ("this compound") | Target X | CRBN | 15 | >95 | Mitigated hook effect up to 10 µM |
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | Linker Type | Ternary Complex Kd (nM) (via TR-FRET) | Cooperativity (α) |
| PROTAC-Flex | Flexible (PEG-based) | 120 | 1.5 |
| PROTAC-Rigid-1 | Rigid ("this compound") | 35 | 4.2 |
Note: Higher cooperativity (α > 1) indicates that the binding of one protein to the PROTAC increases the affinity for the second protein, leading to a more stable ternary complex.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a "this compound" Linker
This is a generalized protocol and may require optimization based on the specific warhead and E3 ligase ligand.
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Functionalization of the Linker: The primary amine of "this compound" can be reacted with a suitable bifunctional molecule (e.g., a di-acid chloride or a molecule with orthogonal protecting groups) to allow for subsequent attachment to the warhead and E3 ligase ligand.
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Coupling to E3 Ligase Ligand: The functionalized linker is then coupled to the E3 ligase ligand (e.g., a thalidomide derivative for CRBN) using standard amide bond formation chemistry (e.g., HATU or EDC/HOBt).
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Coupling to Warhead: The remaining functional group on the linker is then deprotected (if necessary) and coupled to the warhead for the target protein, again using appropriate coupling chemistry.
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Purification: The final PROTAC is purified using reverse-phase HPLC to ensure high purity for biological assays.
Protocol 2: Western Blot for Protein Degradation
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the bands using a chemiluminescence detection system.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
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Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective and a concentration in the hook effect range. Include a vehicle control.
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Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
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Immunoprecipitation:
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Pre-clear the lysate with protein A/G beads.
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Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag on the E3 ligase).
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Add protein A/G beads to capture the antibody-E3 ligase complex.
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Washing and Elution: Wash the beads extensively and elute the bound proteins.
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Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: The "Hook Effect": Formation of unproductive binary complexes.
Caption: Experimental workflow for Western Blot analysis.
This technical support center provides a framework for understanding and troubleshooting the hook effect in PROTACs, with a focus on the potential benefits of using rigid linkers like those derived from "this compound". By systematically applying the principles of rational PROTAC design and employing the appropriate analytical techniques, researchers can optimize their degraders for enhanced potency and a wider therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID | Sciety [sciety.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PROTACs Incorporating "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with Proteolysis Targeting Chimeras (PROTACs) that incorporate the "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" moiety. This chemical is a recognized building block for protein degraders, and this guide offers a systematic approach to identifying and resolving common experimental challenges.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: We are observing low or no degradation of our target protein after treatment with our PROTAC. What are the initial troubleshooting steps?
Answer:
Low or no degradation is a common hurdle in PROTAC development. A systematic approach to troubleshooting is crucial. We recommend a stepwise validation of the PROTAC's mechanism of action, starting from the basic integrity of your experimental setup and moving towards more complex biological questions.
A logical workflow to diagnose the problem is as follows:
Initial Verification Steps:
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Confirm Compound Integrity and Solubility:
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Verify the chemical structure, purity, and stability of your PROTAC stock. Degradation of the compound can lead to a loss of activity.
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Assess the solubility of your PROTAC in the cell culture media. Poor solubility can prevent the compound from reaching its intracellular target.
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Confirm Target and E3 Ligase Expression:
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Ensure that your cell line expresses sufficient levels of both the target protein and the specific E3 ligase your PROTAC is designed to recruit (e.g., VHL or Cereblon).[1] This can be confirmed by Western Blot or qPCR.
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Assess Cell Permeability:
Question 2: We've confirmed the basics, but still see no degradation. How can we investigate the mechanism of action?
Answer:
If the initial checks do not reveal an issue, the next step is to dissect the key mechanistic steps of PROTAC action: binary engagement, ternary complex formation, and ubiquitination.
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Confirm Binary Engagement: Verify that your PROTAC can independently bind to both the target protein and the E3 ligase. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA) can be used to measure these binary interactions.
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Assess Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for PROTAC activity.[1] Even with good binary binding, the PROTAC may not efficiently bring the two proteins together. Co-immunoprecipitation (Co-IP) followed by Western Blot can directly demonstrate the formation of the POI-PROTAC-E3 ligase complex.[1]
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Confirm Target Ubiquitination: If a ternary complex is formed but degradation is still low, the next step is to verify that the target protein is being ubiquitinated.[1] This can be assessed by immunoprecipitating the target protein and then performing a Western Blot with an anti-ubiquitin antibody.
Question 3: We observe a bell-shaped dose-response curve where higher concentrations of the PROTAC lead to less degradation. What is happening?
Answer:
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[1] It occurs at high PROTAC concentrations where the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the necessary ternary complex.[1][3] To mitigate this, it is crucial to test a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation (Dmax) and to determine the half-maximal degradation concentration (DC50).
Frequently Asked Questions (FAQs)
Q1: Could the linker be the issue with our PROTAC's low efficiency?
A1: Absolutely. The linker length, composition, and attachment points are critical for optimal PROTAC activity.[4][5][6][7][8][9] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive ternary complex, or it may not provide the correct orientation for efficient ubiquitination.[5] Systematic optimization of the linker is often necessary to achieve potent degradation.
Q2: How do we confirm that the observed protein depletion is due to proteasomal degradation?
A2: To confirm that the degradation is proteasome-dependent, you can co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation is mediated by the proteasome, the addition of the inhibitor should "rescue" the target protein from degradation.[10]
Q3: What are some common off-target effects of PROTACs and how can we assess them?
A3: Off-target effects can arise from the PROTAC inducing the degradation of unintended proteins or from the pharmacological activity of the PROTAC molecule itself, independent of degradation.[3] Global proteomics approaches, such as mass spectrometry, are powerful tools for identifying off-target protein degradation across the entire proteome.[3]
Q4: Can the "this compound" moiety itself cause issues?
A4: While this moiety is a building block, its specific properties within the context of the entire PROTAC molecule are important. Its contribution to the overall solubility, cell permeability, and binding affinity of the PROTAC should be considered. If troubleshooting points to issues with these parameters, medicinal chemistry efforts to modify or replace this part of the molecule may be necessary.
Data Presentation
Table 1: Troubleshooting Checklist for Low Degradation Efficiency
| Parameter | Potential Issue | Recommended Assay(s) |
| PROTAC Compound | Purity, stability, solubility issues | HPLC, LC-MS, Solubility Assays |
| Cellular System | Low target or E3 ligase expression | Western Blot, qPCR, Proteomics |
| Poor cell permeability | Cellular uptake assays, LC-MS/MS of cell lysates | |
| Binary Engagement | Weak binding to target or E3 ligase | SPR, ITC, CETSA, FP |
| Ternary Complex | Inefficient formation or unstable complex | Co-IP, TR-FRET, AlphaLISA |
| Ubiquitination | Inefficient ubiquitination of the target | In-cell ubiquitination assays, Western Blot |
| Proteasomal Degradation | Pathway is inhibited or saturated | Proteasome inhibitor rescue experiments |
| Concentration | "Hook effect" at high concentrations | Dose-response curve over a wide range |
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Method of Determination |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western |
| t1/2 | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Time-course Western Blot |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
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Cell Seeding and Treatment:
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Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight.
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Treat cells with a range of PROTAC concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
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Cell Lysis and Protein Quantification:
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantify the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE:
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Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer:
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Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Detection and Analysis:
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Add a chemiluminescent substrate and capture the signal using an imaging system.
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Quantify the band intensities to determine the percentage of remaining protein relative to the vehicle control.
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Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to determine if the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.
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Cell Treatment and Lysis:
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Treat cells with the PROTAC at the optimal degradation concentration and a vehicle control.
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Lyse the cells in a non-denaturing lysis buffer.
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Immunoprecipitation:
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Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads, overnight at 4°C.
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Washing:
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Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution and Analysis:
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Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
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Analyze the eluates by Western Blot, probing for the target protein, the E3 ligase, and the PROTAC (if an antibody is available). An increased association between the target protein and the E3 ligase in the PROTAC-treated sample indicates ternary complex formation.
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Protocol 3: In-Cell Ubiquitination Assay
This protocol is to assess the ubiquitination of the target protein.
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Cell Treatment:
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Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).
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Immunoprecipitation:
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Lyse the cells and immunoprecipitate the target protein as described in the Co-IP protocol.
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Western Blot Analysis:
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Elute the immunoprecipitated proteins and perform a Western Blot.
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Probe the membrane with an anti-ubiquitin antibody. A smear of high molecular weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.
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References
- 1. researchgate.net [researchgate.net]
- 2. 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate | C9H5BrF6O3S | CID 71301953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC technology as a novel tool to identify the target of lathyrane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | 336105-43-2 [sigmaaldrich.com]
Technical Support Center: Structure-Activity Relationship (SAR) Studies of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Derivatives in PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the development of Proteolysis-Targeting Chimeras (PROTACs) utilizing a novel "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" scaffold as the warhead for a hypothetical target protein, Protein X.
Frequently Asked Questions (FAQs)
Q1: We are not observing degradation of our target protein, Protein X, with our newly synthesized PROTAC. What are the potential reasons?
A1: Lack of target protein degradation is a common issue in PROTAC development. Several factors could be contributing to this:
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Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging Protein X and the E3 ligase. This could be due to an inappropriate linker length or composition, or steric hindrance.[1]
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Low Binding Affinity: The "this compound" warhead may have insufficient affinity for Protein X, or the E3 ligase ligand may not be binding effectively to its target (e.g., Cereblon or VHL).
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Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in your cell line, or it may not be a suitable ligase for the ubiquitination of Protein X.
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Cellular Permeability and Stability: The PROTAC molecule may have poor cell permeability due to its physicochemical properties (e.g., high molecular weight, poor solubility) or it might be rapidly metabolized.[1]
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Proteasome Inhibition: Ensure that the proteasome is active in your experimental system. As a control, you can treat cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC to see if the target protein levels are rescued.
Q2: How can we confirm that our PROTAC is forming a ternary complex with Protein X and the E3 ligase?
A2: Several biophysical and cellular assays can be employed to confirm ternary complex formation:
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Isothermal Titration Calorimetry (ITC): ITC can measure the binding affinity and thermodynamics of the PROTAC to both the target protein and the E3 ligase individually, as well as the cooperative binding in the ternary complex.
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Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the interactions between the PROTAC, Protein X, and the E3 ligase.
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Fluorescence Resonance Energy Transfer (FRET): In a cellular context, FRET-based assays can be designed to detect the proximity of fluorescently tagged Protein X and the E3 ligase upon addition of the PROTAC.
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Co-immunoprecipitation (Co-IP): Treatment of cells with your PROTAC followed by immunoprecipitation of either Protein X or the E3 ligase and subsequent western blotting for the other protein can demonstrate their association in a cellular environment.
Q3: We are observing off-target effects with our PROTAC. How can we improve its selectivity?
A3: Off-target effects can arise from the warhead binding to other proteins or the PROTAC inducing degradation of proteins other than the intended target. Strategies to improve selectivity include:
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Warhead Optimization: Modify the "this compound" scaffold to enhance its binding affinity and selectivity for Protein X.
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E3 Ligase Ligand Modification: Using a more selective E3 ligase ligand can reduce off-target effects associated with the E3 ligase binder.
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Linker Design: The linker composition and length can influence the geometry of the ternary complex and, consequently, the selectivity of degradation.[1] Systematic variation of the linker is a key step in optimizing selectivity.
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Proteomics-based Profiling: Employ quantitative proteomics (e.g., SILAC or TMT-based) to identify all proteins that are degraded upon PROTAC treatment. This will provide a comprehensive view of the PROTAC's selectivity profile.
Troubleshooting Guides
Issue: Poor Solubility of the PROTAC
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Symptom: Difficulty in preparing stock solutions, precipitation in cell culture media.
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Possible Cause: High molecular weight and lipophilicity of the PROTAC molecule.[1]
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Troubleshooting Steps:
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Formulation: Try different solvents for the stock solution (e.g., DMSO, DMF). For cellular assays, ensure the final solvent concentration is low and non-toxic to the cells.
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Linker Modification: Incorporate more polar groups (e.g., polyethylene glycol - PEG) into the linker to improve solubility.
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Prodrug Approach: Consider designing a pro-PROTAC that is more soluble and is converted to the active PROTAC inside the cell.[1]
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Issue: Lack of Correlation between Binding Affinity and Degradation Potency
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Symptom: A PROTAC with high binding affinity for both the target and E3 ligase shows poor degradation.
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Possible Cause: The "hook effect," where at high concentrations, the PROTAC forms binary complexes with the target and the E3 ligase separately, preventing the formation of the productive ternary complex.
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Troubleshooting Steps:
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Dose-Response Curve: Perform a full dose-response experiment to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). The hook effect will manifest as a bell-shaped curve where degradation decreases at higher concentrations.
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Linker Optimization: The linker length and rigidity are crucial for productive ternary complex formation. A suboptimal linker can lead to non-productive binding modes.
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Quantitative Data Summary
Below is a hypothetical SAR table for PROTACs targeting Protein X using the "this compound" warhead and a Cereblon (CRBN) E3 ligase ligand.
| PROTAC ID | Warhead Modification | Linker (n) | E3 Ligase Ligand | Protein X Binding (IC50, nM) | CRBN Binding (IC50, nM) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 4-Bromo | PEG (n=2) | Pomalidomide | 150 | 250 | 500 | 85 |
| PROTAC-2 | 4-Chloro | PEG (n=2) | Pomalidomide | 200 | 250 | >1000 | <20 |
| PROTAC-3 | 4-Fluoro | PEG (n=2) | Pomalidomide | 180 | 250 | 800 | 60 |
| PROTAC-4 | 4-Bromo | PEG (n=3) | Pomalidomide | 150 | 250 | 100 | 95 |
| PROTAC-5 | 4-Bromo | PEG (n=4) | Pomalidomide | 150 | 250 | 250 | 90 |
| PROTAC-6 | 4-Bromo | Alkyl (n=8) | Pomalidomide | 150 | 250 | 600 | 70 |
| PROTAC-7 | 4-Bromo | PEG (n=3) | Lenalidomide | 150 | 500 | 300 | 80 |
| PROTAC-8 | 4-Bromo | PEG (n=3) | Thalidomide | 150 | 800 | 450 | 75 |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
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Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
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PROTAC Treatment: Treat cells with a range of PROTAC concentrations for the desired time (e.g., 4, 8, 16, 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody against Protein X and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry: Quantify the band intensities to determine the percentage of Protein X degradation relative to the vehicle control.
Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Detection
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Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration for a short duration (e.g., 1-2 hours). Include a vehicle control.
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Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
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Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a control IgG antibody, coupled to protein A/G magnetic beads.
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Washing: Wash the beads extensively to remove non-specific binding.
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Elution and Western Blot: Elute the bound proteins and analyze by western blotting using an antibody against Protein X.
Visualizations
References
Improving oral bioavailability of PROTACs with "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of PROTACs?
PROTACs often exhibit poor oral bioavailability due to their unique physicochemical properties.[1][2][3] Key challenges include:
-
High Molecular Weight: PROTACs are large molecules, typically with molecular weights between 700 and 1200 Da, which places them "beyond the Rule of Five" (bRo5) and hinders their absorption.[1][2][4]
-
Poor Solubility: Many PROTACs have low aqueous solubility, which is a critical factor for dissolution in the gastrointestinal tract before absorption.[1][5]
-
Low Permeability: The large size and often polar nature of PROTACs limit their ability to pass through the intestinal membrane and enter target cells.[1][2][3]
-
Metabolic Instability: PROTACs can be susceptible to first-pass metabolism in the gut and liver, which reduces the amount of active compound reaching systemic circulation.[1][3][6]
Q2: What are the general strategies to improve the oral bioavailability of PROTACs?
Several strategies can be employed to enhance the oral bioavailability of PROTACs, often involving medicinal chemistry approaches and formulation techniques.[1][2][6] These strategies are summarized in the table below.
Q3: How does the choice of E3 ligase ligand affect oral bioavailability?
The choice of the E3 ligase ligand can significantly impact the physicochemical properties of the PROTAC.[1][7] For instance, PROTACs based on cereblon (CRBN) ligands are often smaller and more "drug-like" compared to those using von Hippel-Lindau (VHL) ligands, which can lead to better oral exposure.[1][7][8] The two most advanced clinical candidates, ARV-110 and ARV-471, both utilize CRBN ligands.[1]
Q4: Can formulation strategies improve the oral bioavailability of PROTACs?
Yes, formulation strategies can significantly enhance the oral bioavailability of PROTACs by improving their solubility and dissolution.[5][9] Approaches such as creating amorphous solid dispersions (ASDs) and liquisolid formulations have shown promise in preclinical studies.[5] Additionally, administering PROTACs with food may improve their absorption, as some have shown better solubility in biorelevant buffers that mimic the fed state.[1][6]
Troubleshooting Guide
Issue: My PROTAC shows potent in vitro degradation but has very low oral bioavailability in animal models.
This is a common challenge in PROTAC development. Here’s a step-by-step troubleshooting guide:
-
Assess Physicochemical Properties:
-
Problem: The PROTAC may have poor solubility or high lipophilicity.
-
Solution: Characterize the aqueous solubility (in buffers like FaSSIF/FeSSIF) and permeability (e.g., using PAMPA or Caco-2 assays).[2] This data will help identify the primary barrier to oral absorption.
-
-
Investigate Metabolic Stability:
-
Problem: The PROTAC might be rapidly metabolized in the liver or intestinal wall ("first-pass effect").[3][6]
-
Solution: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. If metabolic instability is confirmed, consider structural modifications to block metabolic hotspots, such as changing the linker or introducing fluorine atoms.[2][6]
-
-
Optimize the Molecular Structure:
-
Problem: The PROTAC's structure may not be optimal for oral absorption.
-
Solution:
-
Linker Modification: Systematically modify the linker length, composition, and attachment points. Replacing flexible linkers with more rigid or cyclic ones can sometimes improve permeability.[1][6]
-
Introduce Intramolecular Hydrogen Bonds: This can create a more compact, "ball-like" conformation that masks polar groups and enhances cell permeability.[1][3]
-
Prodrug Strategy: Consider designing a prodrug by temporarily masking a polar functional group with a lipophilic moiety to improve permeability. This group is then cleaved in vivo to release the active PROTAC.[1][2][6]
-
-
-
Consider Formulation Approaches:
Data Presentation
Table 1: Strategies to Improve Oral Bioavailability of PROTACs
| Strategy | Description | Advantages | Disadvantages |
| Improve Metabolic Stability | Modifying the PROTAC structure to reduce susceptibility to metabolic enzymes.[1][6] | Increased systemic exposure and half-life. | May require extensive medicinal chemistry efforts. |
| Improve Cellular Permeability | Optimizing the linker or introducing intramolecular hydrogen bonds to enhance passage through membranes.[1][2] | Better absorption and target engagement. | Can be challenging to predict the effect of structural changes. |
| Choose Smaller E3 Ligands | Utilizing smaller E3 ligase ligands, such as those for CRBN, to reduce the overall molecular weight.[1][7] | Lower molecular weight can improve drug-like properties. | The choice of E3 ligase is also dictated by the target protein and desired degradation profile. |
| Prodrug Strategy | Chemically modifying the PROTAC to a more absorbable form that converts to the active drug in the body.[1][2][6] | Can significantly increase bioavailability.[1] | May increase molecular weight and complexity of the drug's metabolism.[1][6] |
| Formulation Strategies | Using advanced formulation techniques like amorphous solid dispersions or lipid-based systems.[5][9] | Can improve solubility and dissolution without chemical modification of the PROTAC. | Requires expertise in formulation development. |
| Administration with Food | Co-administration with food can sometimes enhance the dissolution and absorption of poorly soluble compounds.[1][6] | Simple and practical approach. | Effect can be variable and patient-dependent. |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic (PK) Study in Rodents to Assess Oral Bioavailability
This protocol outlines a general procedure for evaluating the oral bioavailability of a PROTAC in a rodent model (e.g., rats or mice).
1. Animal Model and Housing:
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Select a suitable rodent strain (e.g., Sprague-Dawley rats or BALB/c mice).
-
Acclimate the animals for at least one week before the study.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. PROTAC Formulation:
-
For intravenous (IV) administration, dissolve the PROTAC in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
For oral (PO) administration, the PROTAC can be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose in water.
3. Dosing and Blood Sampling:
-
Divide the animals into two groups: IV and PO administration.
-
Fast the animals overnight before dosing.
-
Administer a single dose of the PROTAC (e.g., 1-10 mg/kg for IV, 10-100 mg/kg for PO).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the PROTAC concentration in plasma samples.
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:
-
Area Under the Curve (AUC) for both IV and PO routes.
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Half-life (t½).
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the PO route.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: General mechanism of action of a PROTAC molecule.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. mdpi.com [mdpi.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. icr.ac.uk [icr.ac.uk]
Troubleshooting ternary complex formation assays for "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with ternary complex formation assays for Proteolysis-Targeting Chimeras (PROTACs), with a focus on PROTACs incorporating moieties like "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine".
Troubleshooting Guides
This section provides solutions to common problems encountered during ternary complex formation assays.
Issue 1: No or Weak Ternary Complex Formation Detected
Question: My assay (e.g., SPR, ITC, FRET) does not show any significant signal for ternary complex formation. What are the possible causes and solutions?
Answer: Failure to observe ternary complex formation is a common issue that can be traced back to the integrity of the components or the assay conditions. A systematic check of each element is crucial.[1]
Potential Causes & Troubleshooting Steps:
-
Inactive Proteins: One or both of your proteins (Target Protein of Interest - POI, or E3 Ligase) may be misfolded, aggregated, or inactive.
-
Solution: Verify the purity and folding status of your proteins using SDS-PAGE and Dynamic Light Scattering (DLS).[1] Confirm the activity of the E3 ligase with an auto-ubiquitination assay and ensure the POI is functional through a relevant activity assay.[1] Remember that many E3 ligases are multi-subunit complexes (e.g., VHL:ElonginB:ElonginC) and require all components for stability and activity.[1]
-
-
Inactive PROTAC: The PROTAC molecule itself may have degraded, be impure, or be insoluble under the assay conditions.
-
Suboptimal Assay Conditions: The buffer composition (pH, salt concentration), temperature, or concentrations of assay components may not be optimal for the interaction.
-
Flawed Assay Design: The choice of assay or its specific setup might not be sensitive enough to detect the interaction.
-
Solution: Always include a known positive control PROTAC that forms a ternary complex with your protein system, and a negative control (e.g., a non-binding molecule) to validate assay performance.[1] Consider orthogonal methods to confirm your findings; for instance, if SPR fails, try a proximity-based assay like TR-FRET.
-
Issue 2: High Background or Non-Specific Binding
Question: I'm observing a high background signal in my co-immunoprecipitation (co-IP) or pulldown assay, which is masking the specific interaction. How can I reduce this?
Answer: High background can obscure the specific signal from the ternary complex. Optimizing washing and blocking steps is key to resolving this.[1]
Potential Causes & Troubleshooting Steps:
-
Insufficient Washing: Wash steps may not be stringent enough to remove proteins that are non-specifically bound to the beads or antibody.
-
Inadequate Blocking: The blocking agent may be ineffective or interfering with the assay.
-
Solution: Optimize the blocking step by trying different blocking agents (e.g., BSA instead of milk, as milk contains biotin which can interfere with streptavidin-based systems).[1] Pre-clearing the lysate by incubating it with beads alone before adding the antibody can also reduce non-specific binding.[1]
-
-
Antibody Issues: The antibody concentration might be too high, or the antibody may have poor specificity.
-
Contaminating Nucleic Acids: Cellular DNA or RNA can sometimes mediate non-specific protein interactions.
-
Solution: Treat your protein preparations with a nuclease like Benzonase® or DNase/RNase to eliminate contaminating nucleic acids.[1]
-
Issue 3: "Hook Effect" Observed in Dose-Response Curves
Question: In my proximity-based assay (e.g., TR-FRET, AlphaLISA), the signal initially increases with the PROTAC concentration but then decreases at higher concentrations. What is happening?
Answer: This phenomenon is known as the "hook effect". It occurs because at high concentrations, the bifunctional PROTAC molecule saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex (POI-PROTAC-E3).[1][3]
Mitigation Strategies:
-
Perform a Wide Dose-Response: Test a broad range of PROTAC concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for ternary complex formation.[1]
-
Adjust Protein Concentrations: Optimizing the ratio of the target protein to the E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[1]
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary ones, thereby reducing the hook effect.[1]
Issue 4: Inconsistency Between Biochemical and Cellular Assay Results
Question: My biochemical assay (e.g., SPR) shows robust ternary complex formation, but I don't see any target degradation in my cellular assay (e.g., Western Blot). Why the discrepancy?
Answer: Discrepancies between in vitro and in-cell results are common and underscore the complexity of the cellular environment.[1] A stable ternary complex is necessary but not always sufficient for protein degradation.[4]
Potential Causes & Troubleshooting Steps:
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane.
-
Solution: Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cellular thermal shift assays (CETSA).[1]
-
-
PROTAC Efflux: The PROTAC may be actively transported out of the cell by efflux pumps.
-
Solution: Co-incubate with known efflux pump inhibitors to see if degradation is restored.
-
-
Unproductive Ternary Complex Conformation: The ternary complex, while stable, may not be in a conformation that allows for efficient ubiquitination of the target protein. The accessibility of lysine residues on the POI surface within the complex is critical.[4][5]
-
Solution: This often requires redesigning the PROTAC, particularly the linker, to alter the relative orientation of the POI and E3 ligase.
-
-
Cellular Factors: The concentrations of the target protein and E3 ligase in the cell, as well as the dynamics of the ubiquitin-proteasome system, can influence the outcome.
-
Solution: Measure the endogenous levels of the target and E3 ligase. Overexpression systems can sometimes clarify mechanistic steps.
-
Frequently Asked Questions (FAQs)
Q1: What is cooperativity in the context of PROTACs and why is it important? A1: Cooperativity (alpha, α) is a measure of how the binding of a PROTAC to one protein partner influences its binding to the other.[6] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KDbinary / KDternary).[6] An alpha value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[7] High positive cooperativity is often correlated with more efficient protein degradation.[8][9]
Q2: Which biophysical assay is best for characterizing ternary complex formation? A2: The choice of assay depends on the specific information required.
-
Surface Plasmon Resonance (SPR): Provides kinetic data (kon, koff) and affinity (KD).[6][] It is a powerful tool for determining cooperativity.[8]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat of binding, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry).[11] However, it requires large amounts of protein and is sensitive to PROTAC solubility.[2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA: These are proximity-based assays that are well-suited for higher-throughput screening.[12][13][14] They are prone to the "hook effect".[1]
-
Fluorescence Polarization (FP): Can be used to determine binary and ternary binding affinities but may require large amounts of protein for ternary measurements.[15]
Q3: How does the PROTAC linker length and composition affect ternary complex formation? A3: The linker is a critical component that connects the target-binding and E3-binding ligands.[14][16] Its length and chemical nature dictate the distance and relative orientation between the POI and the E3 ligase within the ternary complex.[14] This, in turn, influences the stability (cooperativity) of the complex and whether it can adopt a productive conformation for ubiquitination.[15][17]
Q4: Can I predict ternary complex formation computationally? A4: Yes, computational methods are increasingly being used to model and predict the formation of PROTAC-induced ternary complexes.[18][19] Techniques like protein-protein docking and molecular dynamics simulations can provide insights into favorable binding modes and help rationalize structure-activity relationships, guiding the design of more effective PROTACs.[18][19]
Quantitative Data Summary
The following tables summarize typical binding affinity and cooperativity values for well-characterized PROTAC systems from the literature. These can serve as a benchmark for your own experiments.
Table 1: Binary and Ternary Complex Binding Affinities (KD)
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3) | Ternary KD | Assay |
| MZ1 | Brd4BD2 | VHL | 1 nM[2] | 29 nM[2] | 1.1 nM | SPR |
| MZ1 | Brd4BD2 | VHL | 4 nM[2] | 66 nM[2] | 4.4 nM | ITC |
| BRD-5110 | PPM1D | CRBN | 1-2 nM[2] | ~3 µM[2] | N/A | SPR |
Table 2: Cooperativity (α) of Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Cooperativity (α) | Assay | Reference |
| MZ1 | Brd4BD2 | VHL | 26 | SPR | [2] |
| MZ1 | Brd4BD2 | VHL | 15 | ITC | [2] |
Experimental Protocols
Detailed Methodology: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol is adapted for a general SPR experiment to assess ternary complex formation.
-
Immobilization:
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[2]
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., 20-50 times the binary KD of PROTAC to target) and varying concentrations of the PROTAC.[20]
-
Inject these pre-incubated mixtures over the E3 ligase surface.
-
The increase in binding signal compared to the binary interaction of the PROTAC alone indicates ternary complex formation.[11]
-
Globally fit the sensorgram data to determine the ternary complex binding kinetics and affinity.[11]
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC to E3) by the ternary KD.
-
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and degradation.
Experimental Workflow: Troubleshooting Ternary Complex Assays
Caption: A stepwise workflow for troubleshooting the lack of signal in ternary complex formation assays.
Logical Relationship: The Hook Effect
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. youtube.com [youtube.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lifesensors.com [lifesensors.com]
- 15. tandfonline.com [tandfonline.com]
- 16. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Strategies to Mitigate Metabolic Instability of "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" Linkers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the metabolic instability of "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" linkers. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the development of more stable and effective molecular constructs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of the "this compound" linker?
A1: The primary metabolic liabilities of this linker are associated with two key structural motifs: the 4-bromophenyl group and the 2,2,2-trifluoroethylamine moiety. The 4-bromophenyl ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of phenolic metabolites.[1] The trifluoroethylamine group may also undergo enzymatic degradation.
Q2: How does the 4-bromophenyl group contribute to metabolic instability?
A2: The electron-rich aromatic ring of the 4-bromophenyl group is a common site for oxidative metabolism. CYP enzymes, particularly those in the liver, can hydroxylate the aromatic ring, primarily at the ortho and para positions relative to the bromine atom. This can lead to the formation of reactive epoxide intermediates that can rearrange to phenolic derivatives, which are more polar and readily excreted.[1]
Q3: What role does the 2,2,2-trifluoroethylamine moiety play in the metabolic profile?
A3: The trifluoroethyl group is generally considered to enhance metabolic stability compared to a non-fluorinated ethyl group due to the strength of the C-F bond. However, the amine group can be a site for various metabolic reactions, including oxidation. The metabolism of 2,2,2-trifluoroethanol, a related structure, has been shown to proceed via oxidation to trifluoroacetaldehyde and then to trifluoroacetic acid.[2][3][4] While the metabolic fate of the trifluoroethylamine within this specific linker requires empirical determination, it is a potential site of enzymatic transformation.
Q4: What are the most effective strategies to improve the metabolic stability of this linker?
A4: The two primary strategies to enhance the metabolic stability of the "this compound" linker are:
-
Bioisosteric Replacement of the 4-Bromophenyl Group: Replacing the bromophenyl ring with a bioisostere that is less prone to oxidative metabolism can significantly improve stability.
-
Modification of the Trifluoroethylamine Moiety: While generally more stable, modifications at or near the amine group can sometimes be beneficial, though this is often a secondary consideration to the more labile bromophenyl ring.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of the metabolic stability of linkers.
| Problem | Possible Cause | Suggested Solution |
| High variability in in vitro metabolic stability assay results. | Inconsistent pipetting, temperature fluctuations, or variations in microsomal/hepatocyte activity. | Ensure all reagents are at the correct temperature before starting. Use calibrated pipettes and consistent techniques. Run positive and negative controls in every experiment to monitor assay performance. |
| Compound appears stable in microsomes but shows poor in vivo stability. | Involvement of non-CYP metabolic pathways (e.g., phase II conjugation) or extrahepatic metabolism not captured by microsomal assays. | Conduct experiments using hepatocytes, which contain a broader range of metabolic enzymes.[5] Investigate plasma stability to rule out degradation by plasma esterases or other enzymes. |
| Unexpected metabolite peaks are observed in LC-MS analysis. | Contaminants in the compound sample, degradation in the analytical method, or unexpected metabolic pathways. | Verify the purity of the test compound. Run a control sample (compound in buffer) through the entire analytical process to check for non-enzymatic degradation. Use high-resolution mass spectrometry to aid in the identification of unknown metabolites. |
| Difficulty in identifying the exact site of metabolism. | Multiple potential metabolic hotspots on the molecule. | Utilize techniques such as metabolite identification studies with mass spectrometry to pinpoint the site of modification. Isotopic labeling (e.g., with deuterium) at suspected metabolic hotspots can help confirm the site of metabolism. |
Strategies for Enhancing Metabolic Stability
Bioisosteric Replacement of the 4-Bromophenyl Group
A key strategy to mitigate the metabolic liability of the 4-bromophenyl group is to replace it with a bioisostere that is more resistant to oxidative metabolism. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.
Common Bioisosteric Replacements for a Phenyl Ring:
-
Heteroaromatic Rings: Replacing the phenyl ring with a pyridine, pyrimidine, or other nitrogen-containing heterocycle can alter the electronic properties of the ring, often making it less susceptible to CYP-mediated oxidation.
-
Saturated Rings: In some cases, replacing the aromatic ring with a saturated ring system like a bicyclo[1.1.1]pentane or a cubane can maintain the desired vector for substituents while improving metabolic stability and solubility.[6]
Table 1: Comparison of Metabolic Stability for Phenyl and Bioisosteric Replacements
| Parent Structure | Bioisosteric Replacement | Human Liver Microsome Intrinsic Clearance (CLint, µL/min/mg protein) | Half-Life (t1/2, min) | Reference |
| Fluxapyroxad (containing a substituted phenyl ring) | 1,2-Bicyclo[2.1.1]hexane bioisostere | 15.3 | 45.3 | [6] |
| Boscalid (containing a substituted phenyl ring) | 1,2-Bicyclo[2.1.1]hexane bioisostere | 28.9 | 24.0 | [6] |
Note: Data presented is for illustrative purposes from a study on agrochemicals to demonstrate the principle of bioisosteric replacement and may not be directly transferable to the specific linker . Experimental validation is crucial.
Modification of the Trifluoroethylamine Moiety
While the trifluoroethyl group generally confers metabolic stability, the adjacent amine can be a target for metabolism.
Table 2: Impact of Trifluoroethylamine Moiety on Metabolic Stability
| Structural Feature | General Impact on Metabolic Stability | Potential Metabolic Pathways |
| 2,2,2-Trifluoroethylamine | Generally increases metabolic stability compared to non-fluorinated analogs due to the strong C-F bond.[7] | N-oxidation, N-dealkylation (if substituted) |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the metabolic stability of a test compound.
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic stability (e.g., verapamil)
-
Negative control (compound incubated without NADPH)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add HLM to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound and positive control working solutions to the HLM-containing wells to initiate a pre-incubation period (e.g., 5 minutes at 37°C).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells. For the negative control, add buffer instead of the NADPH system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t1/2) from the slope of the linear regression: t1/2 = 0.693 / |slope|.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).
Visualizations
Experimental Workflow for Assessing Linker Stability
References
- 1. Comparison of human and mouse liver microsomal metabolism of bromobenzene and chlorobenzene to 2- and 4-halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 7. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Fluorinated and Non-Fluorinated Phenyl-Amine Linker Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of the trifluorinated building block, "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine," and its non-fluorinated counterpart, "1-(4-Bromophenyl)ethanamine," for their application as linkers in drug development. By examining key physicochemical properties and metabolic stability, supported by representative experimental data and detailed protocols, this document aims to inform the rational design and selection of next-generation therapeutics.
Executive Summary
The introduction of a trifluoromethyl group at the alpha-position of the ethylamine moiety in this compound confers significant advantages over its non-fluorinated analog. The primary benefits include enhanced metabolic stability and increased lipophilicity. These attributes can translate to improved in vivo half-life, greater cell permeability, and potentially stronger binding interactions with target proteins. While both building blocks offer a versatile platform for linker synthesis, the fluorinated version provides a strategic advantage in overcoming common drug development hurdles related to metabolism and bioavailability.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a building block are critical determinants of its suitability as a linker in drug molecules. Properties such as lipophilicity (LogP) and pKa influence solubility, permeability, and interactions with biological targets.
| Property | This compound | 1-(4-Bromophenyl)ethanamine | Impact of Trifluoromethyl Group |
| Molecular Weight ( g/mol ) | 254.05 | 200.08 | Increased molecular weight |
| LogP (Predicted/Experimental) | ~3.7 (Predicted) | 2.21 - 3.17[1][2] | Increased lipophilicity |
| pKa (Predicted) | Lowered (more acidic) | ~9.5 (Predicted for similar primary amines) | Decreased basicity of the amine |
| Polar Surface Area (Ų) | 26.02 | 26.02 | No significant change |
The trifluoromethyl group, with its strong electron-withdrawing nature, significantly increases the lipophilicity of the molecule, as indicated by the higher predicted LogP value. This enhanced lipophilicity can facilitate passage through cellular membranes, a desirable trait for intracellular drug targets.[3] Concurrently, the inductive effect of the trifluoromethyl group is expected to lower the pKa of the amine, making it less basic. This modulation of basicity can be crucial in tuning the overall charge of the final drug conjugate, which can impact its solubility and off-target interactions.
Metabolic Stability: The Fluorine Advantage
A major challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP) family, which can lead to rapid clearance and reduced efficacy. The introduction of fluorine at a metabolically labile position is a well-established strategy to enhance metabolic stability.[3][4] In the case of 1-(4-Bromophenyl)ethanamine, the benzylic carbon is a potential site for oxidative metabolism. The presence of the robust carbon-fluorine bonds in this compound effectively blocks this metabolic pathway.
| Compound Type | Representative Half-life (t½) in Liver Microsomes (min) | Representative Intrinsic Clearance (CLint) (mL/min/kg) |
| Non-fluorinated Analog | 12.35 | - |
| Fluorinated Analog | 13.29 | - |
| Trifluoromethylated Analog | 53.71 | 1.29 (mL/min/mg) |
This representative data strongly suggests that this compound will exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart when subjected to metabolic enzymes. This enhanced stability is a key advantage, potentially leading to a longer duration of action and a reduced dosing frequency for the final drug product.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro stability assays are provided below.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker building block in the presence of plasma enzymes.
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound and 1-(4-Bromophenyl)ethanamine in DMSO.
-
Incubation: Dilute the stock solutions to a final concentration of 1 µM in fresh human plasma. Incubate the samples at 37°C with gentle shaking.
-
Time Points: Collect aliquots of the incubation mixture at 0, 15, 30, 60, and 120 minutes.
-
Reaction Quenching: Immediately stop the reaction by adding four volumes of ice-cold acetonitrile containing an internal standard to each aliquot.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The half-life (t½) can be calculated from the slope of the linear regression.
In Vitro Microsomal Stability Assay
Objective: To evaluate the susceptibility of the linker building block to metabolism by cytochrome P450 enzymes.
Methodology:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of the test compounds in DMSO.
-
Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH-regenerating system.
-
-
Incubation: In a 96-well plate, combine the liver microsomes, the test compound (final concentration of 1 µM), and pre-warm to 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.
Application in Drug Discovery: A Workflow for Antibody-Drug Conjugates
Linker building blocks such as this compound are integral components in the design of targeted therapies like Antibody-Drug Conjugates (ADCs). The linker connects a potent cytotoxic payload to a monoclonal antibody that specifically targets cancer cells. The stability of the linker is paramount to the success of an ADC, ensuring that the payload is not prematurely released in circulation, which could cause systemic toxicity. The following diagram illustrates the general workflow of an ADC from administration to payload release within a target cell.
Caption: General workflow of an Antibody-Drug Conjugate (ADC) from systemic circulation to intracellular payload release.
Conclusion
The strategic incorporation of a trifluoromethyl group in "this compound" offers a clear advantage for its use as a linker building block in drug development compared to its non-fluorinated analog. The enhanced metabolic stability and increased lipophilicity are key features that can lead to improved pharmacokinetic profiles and overall drug efficacy. While the non-fluorinated version remains a viable option for certain applications, the fluorinated building block provides a more robust and often superior starting point for the design of novel therapeutics, particularly in the context of targeted therapies like ADCs and PROTACs where linker stability is critical. Researchers are encouraged to utilize the provided experimental protocols to generate direct comparative data for their specific applications.
References
Efficacy comparison of Cereblon vs. VHL recruiting PROTACs with "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that recruit either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ubiquitin ligases. While the requested linker "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" is a specific chemical moiety, comprehensive comparative data for PROTACs containing this exact linker are not available in published literature. Therefore, this guide presents a scientifically robust comparison using well-characterized PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. This serves as a representative model to evaluate the relative efficacy of CRBN versus VHL recruitment, a critical decision in PROTAC design.[1]
The choice between VHL and CRBN can significantly impact a PROTAC's potency, degradation kinetics, selectivity, and potential for off-target effects.[2][] This document synthesizes experimental data to provide a clear overview for informed decision-making in drug development projects.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] They function by forming a ternary complex between the POI and an E3 ligase.[5] This proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[6] Both VHL and CRBN have been extensively used for this purpose, each with distinct characteristics.[1]
Below is a diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation, which is conceptually similar for both VHL and CRBN-recruiting PROTACs.
Comparative Efficacy Data: BRD4 Degraders
To provide a quantitative comparison, this guide focuses on two well-studied BRD4-targeting PROTACs: ARV-825 (CRBN-recruiting) and MZ1 (VHL-recruiting). Both utilize the same BET-binding warhead (OTX015/BI-2536) but differ in their E3 ligase recruiter and linker, allowing for a comparative assessment of the ligase's role in degradation efficacy.
| Parameter | ARV-825 (CRBN-based) | MZ1 (VHL-based) | Cell Line | Reference |
| Target(s) | BRD2, BRD3, BRD4 | BRD4 (preferential) | Various | [7] |
| DC50 | < 1 nM | ~19 nM | Burkitt's Lymphoma (BL) | [7] |
| Dmax | > 90% | > 90% | BL, HeLa, 22Rv1 | [2][8] |
| Degradation Onset | Rapid (within hours) | Rapid (within hours) | Various | [9] |
| Selectivity | Pan-BET degrader | Preferential for BRD4 | Various | [7] |
| "Hook Effect" | Less Prone | More Prone | General Observation | [2] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values are highly dependent on the cell line and experimental conditions (e.g., treatment duration). The data presented are representative.
Downstream Signaling Consequences of BRD4 Degradation
BRD4 is a critical transcriptional co-activator that plays a major role in regulating the expression of key oncogenes, such as c-Myc, and genes involved in cell cycle progression and inflammation.[10][11] By degrading BRD4, PROTACs effectively shut down these transcriptional programs, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[8] The inactivation of BRD4 has been demonstrated to inhibit cancer development, making it a promising therapeutic target.[10]
Experimental Protocols
Accurate determination of PROTAC efficacy relies on robust and standardized experimental methods. The following section details a typical workflow for determining the DC50 and Dmax of a PROTAC using Western Blot analysis.
This protocol is used to quantify the reduction in cellular target protein levels following PROTAC treatment.[6]
-
Cell Culture and Seeding:
-
Plate cells (e.g., HCC1806, MV-4-11) in 6-well plates at a density that will ensure they reach 70-80% confluency at the time of harvest.[12]
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical 8-point concentration range might be 1 nM to 10,000 nM.[5]
-
Include a vehicle control (e.g., 0.1% DMSO) for comparison.[6]
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle control.
-
Incubate the cells for a defined period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[5]
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration by diluting with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes to denature the proteins.[5]
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to its corresponding loading control signal for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. The percent degradation is 100% minus the percent remaining.
-
Plot the percent degradation versus the log of the PROTAC concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the DC50 and Dmax values.[5][8]
-
Discussion and Conclusion
Both VHL and CRBN have proven to be highly effective E3 ligases for developing potent PROTACs.[1]
-
CRBN-based PROTACs , like ARV-825, often exhibit extreme potency (picomolar to low nanomolar DC50 values).[7] The ligands used to recruit CRBN (derived from thalidomide) are relatively small and often contribute to favorable physicochemical properties, including oral bioavailability.[13] However, these ligands can have intrinsic "molecular glue" activity, potentially leading to the degradation of off-target neosubstrates, which requires careful selectivity profiling.[14]
-
VHL-based PROTACs , such as MZ1, are also highly potent, though sometimes less so than their CRBN counterparts. They can be more susceptible to the "hook effect," where efficacy decreases at high concentrations due to the formation of unproductive binary complexes.[2] However, VHL-based PROTACs may offer a different selectivity profile and are a crucial alternative, especially if the target protein does not form a productive ternary complex with CRBN or if CRBN-related off-target effects are a concern.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 11. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Degron Blocking Strategy Towards Improved CRL4CRBN Recruiting PROTAC Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of PEG vs. alkyl linkers derived from "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"
A guide for researchers, scientists, and drug development professionals on selecting the optimal linker strategy for targeted therapeutics.
Disclaimer: While this guide provides a comprehensive comparison of Polyethylene Glycol (PEG) and alkyl linkers, a direct head-to-head comparison with experimental data for linkers specifically derived from "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" is not publicly available in the current scientific literature. The following information is a general guide based on established principles and data from analogous systems to inform rational drug design. "this compound" is recognized as a versatile chemical building block in drug discovery.
Introduction: The Critical Role of the Linker
In the architecture of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a pivotal component that connects the targeting moiety to the payload or E3 ligase ligand.[1] Its chemical nature profoundly influences the overall physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate.[2] Among the most common flexible linkers are PEG and alkyl chains, each offering a distinct set of advantages and disadvantages.[1][2]
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | PEG Linker | Alkyl Linker | Rationale & Impact on Drug Design |
| Composition | Repeating ethylene glycol units (-O-CH2-CH2-) | Saturated or unsaturated hydrocarbon chains (-CH2-) | The ether oxygens in PEG linkers act as hydrogen bond acceptors, imparting hydrophilicity. Alkyl linkers are hydrophobic.[1] |
| Solubility | Hydrophilic, enhances aqueous solubility of the conjugate.[1] | Hydrophobic, may decrease the aqueous solubility of the conjugate.[1] | PEG linkers are often employed to overcome solubility issues associated with hydrophobic payloads or ligands, preventing aggregation. |
| Pharmacokinetics | Can prolong plasma half-life and reduce clearance due to an increased hydrodynamic radius.[1] | Can lead to more rapid clearance.[1] | PEGylation is a well-established strategy to extend the circulation time of therapeutics. |
| Cell Permeability | Complex; can hinder passive diffusion due to polarity, but flexibility may aid in adopting conformations that shield polar surfaces. | Generally enhances passive membrane permeability due to higher hydrophobicity. | The choice depends on the target location (intracellular vs. extracellular) and the overall properties of the conjugate. |
| Metabolic Stability | Ether linkages can be susceptible to oxidative metabolism. | Generally considered more metabolically stable. | Higher metabolic stability of alkyl linkers can lead to a longer in vivo half-life. |
| Immunogenicity | Generally low, but the potential for anti-PEG antibodies exists.[1] | Generally low.[1] | The hydrophilic and flexible nature of PEG can shield immunogenic epitopes. |
| Synthesis | Can be more complex and costly, especially for monodisperse chains.[1] | Synthetically straightforward and cost-effective.[1] | The ease and cost of synthesis are important considerations in drug development. |
Quantitative Performance Comparison (Illustrative Data)
The following tables summarize representative experimental data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of linker composition on biological activity. This data is intended for illustrative purposes and is not derived from compounds using the "this compound" scaffold.
Table 1: Physicochemical Properties
| Linker Type | Compound | cLogP | Topological Polar Surface Area (TPSA) (Ų) |
| Alkyl | Compound A | 5.8 | 120 |
| PEG (3 units) | Compound B | 4.5 | 150 |
| Data compiled from publicly available research for illustrative purposes. |
Table 2: In Vitro Biological Activity
| Linker Type | Compound | Target | DC50 (nM) | Dmax (%) |
| Alkyl | Compound A | BRD4 | 50 | 90 |
| PEG (3 units) | Compound B | BRD4 | 25 | 95 |
| DC50: Concentration for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. Data is representative and compiled from various sources.[1] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of different linkers. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a predetermined duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize protein lysates to the same concentration. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ADCs) for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in drug development.
Caption: PROTAC-mediated protein degradation pathway.
References
Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Using CRISPR Controls
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action and on-target efficacy of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in their development as therapeutic agents. This guide provides a comprehensive comparison of methodologies for validating PROTAC-mediated protein degradation, with a focus on the use of CRISPR-based controls as a gold standard for confirming on-target activity.
PROTACs represent a paradigm shift in pharmacology, moving beyond simple inhibition to induce the targeted degradation of specific proteins.[1] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to eliminate proteins of interest (POIs).[2] However, the complexity of this process necessitates rigorous validation to ensure that the observed degradation is a direct result of the PROTAC's intended action and not due to off-target effects.[3] CRISPR/Cas9-mediated gene editing has emerged as a powerful and precise tool for this purpose.[1]
The Gold Standard: CRISPR-Mediated Knockout for On-Target Validation
The most definitive method to validate that a PROTAC's activity is mediated through its intended target is to compare its effects in wild-type cells with cells in which the target gene has been knocked out using CRISPR/Cas9.[1] If the PROTAC is truly on-target, it will have a significantly reduced or no effect in the knockout cells, which lack the protein the PROTAC is designed to degrade.[1] This approach provides unequivocal evidence of the PROTAC's specificity.[1]
Experimental Workflow for CRISPR-Based Validation
A typical workflow for validating a PROTAC using CRISPR controls involves a series of cellular and biochemical assays.[4]
Comparison of Validation Methods
While CRISPR-mediated knockout is the gold standard, other methods are also employed to validate PROTAC efficacy. The table below compares these approaches.
| Validation Method | Principle | Advantages | Limitations |
| CRISPR Knockout | Compares PROTAC effect in wild-type vs. target knockout cells.[1] | Definitive on-target validation.[1] | Time-consuming to generate knockout cell lines. |
| siRNA/shRNA Knockdown | Reduces target protein expression transiently.[5][6] | Faster than generating knockout lines.[7] | Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[6] |
| dTAG System | Fuses the target protein to a "degradation tag" (dTAG) that can be targeted by a specific degrader molecule.[8] | Rapid and reversible degradation; useful for target validation without a specific PROTAC. | Requires genetic modification to introduce the tag. |
| HaloPROTAC System | Fuses the target protein to a HaloTag, which is then targeted by a HaloPROTAC degrader.[9][10] | High efficiency and selectivity; allows for rapid and reversible degradation.[9][11] | Requires genetic modification to introduce the tag.[10] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of PROTACs. Below are protocols for essential experiments.
Protocol 1: Generation of a Target Knockout Cell Line using CRISPR/Cas9
-
Design and Synthesize sgRNAs: Design at least two sgRNAs targeting an early exon of the gene of interest to induce frameshift mutations.
-
Clone sgRNAs into Cas9 Expression Vector: Ligate the synthesized sgRNA oligonucleotides into a suitable Cas9 expression vector.
-
Transfect Cells: Transfect the target cell line with the Cas9/sgRNA expression plasmid.
-
Isolate Single Clones: After transfection, select for successfully transfected cells and isolate single-cell clones.
-
Screen for Knockout: Expand the clones and screen for the absence of the target protein by Western Blot and confirm the gene knockout at the genomic level by sequencing.
Protocol 2: Western Blot for Protein Degradation Assessment
This is the most common method to directly measure the reduction in target protein levels.[4]
-
Cell Culture and Treatment: Seed wild-type and knockout cells in appropriate culture plates. Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).[12] Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12] Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.[12] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein.[12] Use an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[1] Incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1] Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[12]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Target Ubiquitination
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[4]
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, and a vehicle control. Lyse the cells as described for the Western Blot protocol.[4]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein to pull down the protein and any associated proteins.[4]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot using an antibody against ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination of the target protein.[4]
Quantitative Data Summary
Summarizing quantitative data in a structured format is essential for easy comparison.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Validation Method |
| PROTAC-X | Protein A | Wild-Type | 50 | 95 | Western Blot |
| PROTAC-X | Protein A | Protein A KO | >10,000 | <10 | Western Blot |
| dTAG-13 | BRD4-FKBP12F36V | 22Rv1 | ~1 | >90 | NanoBRET |
| HaloPROTAC-E | SGK3-Halo | U2OS | 3-10 | ~95 | Western Blot |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein.[12] Dmax: Maximum percentage of target protein degradation achieved.[12]
Signaling Pathway Visualization
Understanding the underlying biological pathways is crucial for interpreting experimental results.
By employing a rigorous validation workflow centered around CRISPR-based controls, researchers can confidently establish the on-target activity and specificity of their PROTAC molecules, a critical step towards their translation into effective and safe therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. synthego.com [synthego.com]
- 7. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Comparative analysis of PROTACs with different E3 ligase ligands and a "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" linker
For Immediate Publication
A Deep Dive into PROTAC Design: A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. This guide provides a comparative analysis of PROTACs employing different E3 ubiquitin ligase ligands, with a special focus on the potential impact of a "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" linker. Through the presentation of quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of novel protein degraders.
Executive Summary
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. The choice of E3 ligase and the nature of the linker connecting the target-binding and E3-binding moieties are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide focuses on a comparative analysis of PROTACs targeting the well-validated oncology target, Bromodomain-containing protein 4 (BRD4), while recruiting various E3 ligases, including von Hippel-Lindau (VHL), Cereblon (CRBN), and Mouse double minute 2 homolog (MDM2). Furthermore, we explore the potential implications of utilizing a fluorinated aromatic linker, specifically "this compound," on the overall performance of a PROTAC.
Comparative Performance of BRD4-Targeting PROTACs with Different E3 Ligase Ligands
The selection of an E3 ligase is a crucial step in PROTAC design, as it can significantly influence the degradation profile and cellular activity of the molecule. The following tables summarize the performance of well-characterized BRD4-targeting PROTACs that recruit different E3 ligases.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | BRD4 | ~13 | >90% | HeLa |
| ARV-771 | CRBN | BRD4 | <10 | >95% | 22Rv1 |
| dBET6 | CRBN | BRD4 | 3 | >95% | MOLT-4[1] |
| ARV-825 | CRBN | BRD4 | <1 | >95% | RS4;11[1] |
| A1874 | MDM2 | BRD4 | ~10-100 | >98% | RS4;11 |
| PROTAC 3 | MDM2 | BRD4S | Not specified | ~83% | MIA PaCa-2[2] |
| L134 (22a) | DCAF11 | BRD4 | 7.36 | >98% | Not specified[1] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PROTACs, it is essential to visualize the involved signaling pathways and the experimental workflows used for their characterization.
PROTAC-mediated protein degradation pathway.
General experimental workflow for PROTAC evaluation.
The "this compound" Linker: A Structural Perspective
While no direct experimental data for PROTACs incorporating a "this compound" linker is currently available in the public domain, we can infer its potential properties based on its chemical structure.
-
Aromatic and Rigid Component: The bromophenyl group introduces a rigid, aromatic component to the linker. Aromatic linkers can enhance non-covalent interactions, such as π-π stacking, which may help stabilize the ternary complex between the PROTAC, the target protein, and the E3 ligase.[3]
-
Fluorination for Enhanced Properties: The trifluoroethyl group is a key feature. Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical properties of molecules.[4] The strong carbon-fluorine bonds can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, potentially increasing the PROTAC's half-life.[5] Furthermore, the lipophilicity introduced by the trifluoroethyl group can influence the PROTAC's ability to cross cell membranes.[5][6][7]
-
Conformational Control: The presence of fluorine can also influence the conformational preferences of the linker, potentially pre-organizing the PROTAC into a more favorable orientation for ternary complex formation.[5]
Further research is warranted to synthesize and characterize PROTACs with this novel linker to validate these hypotheses and fully understand its impact on degradation efficacy and overall drug-like properties.
Detailed Experimental Protocols
For the accurate characterization and comparison of PROTACs, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays.
Protocol 1: Western Blot Analysis for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC50 and Dmax values.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of protein degradation.
-
Data Analysis: Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.[8]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the thermodynamic parameters (binding affinity, enthalpy, and stoichiometry) of binary and ternary complex formation.
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Matched buffer for all components
Procedure:
-
Sample Preparation: Prepare the target protein and E3 ligase in a well-matched buffer. The PROTAC should also be dissolved in the same buffer. Degas all solutions before use.
-
Binary Titrations: To determine the binding affinity of the PROTAC to each protein individually, perform two separate experiments:
-
Titrate the PROTAC into the target protein solution.
-
Titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Complex Titration: To measure the formation of the ternary complex, two common approaches can be used:
-
Titrate a pre-mixed solution of the PROTAC and the target protein into the E3 ligase solution.
-
Titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
-
Data Acquisition: A typical ITC experiment involves a series of small injections of the titrant into the sample cell while measuring the heat change.
-
Data Analysis: Integrate the raw data to obtain the heat change per injection. After subtracting the heat of dilution (determined from a control titration of the titrant into buffer), fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9][10][11][12][13]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the real-time binding kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
Running buffer
Procedure:
-
Ligand Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess for any direct interaction.
-
-
Ternary Complex Analysis:
-
Co-injection Method: Inject a pre-incubated mixture of the target protein and a range of PROTAC concentrations over the immobilized E3 ligase.
-
Sequential Injection Method: First, inject the PROTAC to form a binary complex with the immobilized E3 ligase, followed by the injection of the target protein to observe ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary interactions, or more complex models for ternary interactions) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD). The cooperativity of ternary complex formation can also be calculated.[14][15][16][17][18]
Protocol 4: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the proximity-induced formation of the ternary complex in a high-throughput format.
Materials:
-
TR-FRET compatible plate reader
-
Labeled target protein (e.g., with a donor fluorophore like Terbium)
-
Labeled E3 ligase (e.g., with an acceptor fluorophore like d2 or a fluorescent protein)
-
PROTAC of interest
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare solutions of the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC in the assay buffer.
-
Assay Plate Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The formation of the ternary complex will result in a bell-shaped dose-response curve. The peak of the curve represents the maximal ternary complex formation.[19][20][21][22]
Conclusion
The development of effective PROTACs requires a multifaceted approach that considers the choice of E3 ligase, the design of the linker, and the specific target protein. This guide has provided a comparative overview of BRD4-targeting PROTACs with different E3 ligase ligands, highlighting the variations in their degradation potency. While direct experimental data for a "this compound" linker is not yet available, its chemical features suggest potential advantages in terms of metabolic stability and cell permeability. The detailed experimental protocols provided herein offer a robust framework for the comprehensive characterization of novel PROTACs, enabling researchers to make data-driven decisions in the pursuit of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 14. benchchem.com [benchchem.com]
- 15. aragen.com [aragen.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. o2hdiscovery.co [o2hdiscovery.co]
- 19. benchchem.com [benchchem.com]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Cross-validation of in vitro and cell-based assay results for "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three prominent Bromodomain-containing protein 4 (BRD4)-targeting Proteolysis Targeting Chimeras (PROTACs): ARV-825, MZ1, and dBET1. The data presented herein, compiled from publicly available research, is intended to assist researchers in evaluating these molecules for their own targeted protein degradation studies. While the initial request specified PROTACs containing "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine," a comprehensive search of public databases and scientific literature did not yield sufficient data for a comparative analysis of PROTACs with this specific moiety. Therefore, we have substituted well-characterized BRD4-targeting PROTACs to fulfill the core requirements of this guide.
Introduction to BRD4-Targeting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI. BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key transcriptional regulator implicated in the development of various cancers, making it a prime target for therapeutic intervention.[2]
The three PROTACs compared in this guide, ARV-825, MZ1, and dBET1, all target BRD4 but utilize different E3 ligase recruiters, leading to distinct biological activities and degradation profiles.
Mechanism of Action: A Visual Representation
The general mechanism of action for these BRD4-targeting PROTACs involves the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the proteasome.
References
Benchmarking Novel PROTAC Performance: A Comparative Guide for "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" Based Degraders Against Known Standards
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Benchmarking the Performance of Novel Proteolysis Targeting Chimeras (PROTACs). This guide provides a framework for comparing the efficacy of newly developed PROTACs, using a hypothetical "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"-based PROTAC targeting the Estrogen Receptor (ER), against the well-characterized clinical-stage degrader Vepdegestrant (ARV-471) and the established Selective Estrogen Receptor Degrader (SERD), Fulvestrant.
Introduction to PROTACs and the Importance of Benchmarking
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein, offering a more sustained and potent therapeutic effect.[4][][6] The development of novel PROTACs, such as those potentially derived from "this compound", requires rigorous performance evaluation against established degraders to ascertain their therapeutic potential.
This guide outlines a systematic approach to benchmarking a hypothetical novel ER-targeting PROTAC, hereafter referred to as BTP-ER-PROTAC , against the clinically advanced oral PROTAC ER degrader Vepdegestrant (ARV-471) and the SERD Fulvestrant.[4][7][8][9] The Estrogen Receptor is a key driver in the majority of breast cancers, making it a critical therapeutic target.[4][7][10]
Key Performance Metrics and Comparative Data
The efficacy of a PROTAC is determined by several key parameters, including its ability to induce degradation of the target protein (DC50 and Dmax) and its anti-proliferative activity (IC50). The following tables present a hypothetical yet realistic comparison of our BTP-ER-PROTAC against Vepdegestrant (ARV-471) and Fulvestrant.
Table 1: Comparative In Vitro Degradation of Estrogen Receptor (ERα)
| Compound | DC50 (nM) | Dmax (%) | Cell Line |
| BTP-ER-PROTAC (Hypothetical) | 5 | >95 | MCF-7 |
| Vepdegestrant (ARV-471) | 1-5 | >90 | MCF-7 |
| Fulvestrant | 10-20 | ~80 | MCF-7 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Comparative Anti-proliferative Activity
| Compound | IC50 (nM) | Cell Line |
| BTP-ER-PROTAC (Hypothetical) | 8 | MCF-7 |
| Vepdegestrant (ARV-471) | 5-15 | MCF-7 |
| Fulvestrant | 20-50 | MCF-7 |
IC50: Half-maximal inhibitory concentration for cell growth.
Table 3: Comparative Efficacy in ER-Mutant Models
| Compound | DC50 (nM, Y537S mutant) | IC50 (nM, Y537S mutant) | Cell Line |
| BTP-ER-PROTAC (Hypothetical) | 7 | 12 | MCF-7 Y537S |
| Vepdegestrant (ARV-471) | 5-10 | 10-25 | MCF-7 Y537S |
| Fulvestrant | 30-60 | 50-100 | MCF-7 Y537S |
Y537S is a common resistance mutation in the Estrogen Receptor.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
Protocol 1: Western Blot for ERα Degradation
-
Cell Culture: Plate MCF-7 cells (or other relevant ER+ breast cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of BTP-ER-PROTAC, Vepdegestrant, Fulvestrant, or DMSO (vehicle control) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against ERα and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and normalize ERα levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the plates for 5-7 days.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values using non-linear regression analysis.
Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)
-
Reagents: Use purified recombinant ERα protein, an E3 ligase (e.g., Cereblon), and fluorescently labeled antibodies or binding partners.
-
Assay Setup: In a microplate, combine the proteins and the PROTAC at various concentrations.
-
Incubation: Allow the components to incubate and reach equilibrium.
-
Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An increased signal indicates the formation of the ERα-PROTAC-E3 ligase ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the ER signaling pathway targeted by the PROTACs and the general experimental workflow for their benchmarking.
Caption: Estrogen Receptor signaling and PROTAC-mediated degradation pathway.
Caption: General workflow for benchmarking PROTAC performance.
Conclusion
The benchmarking of novel PROTACs, such as the hypothetical BTP-ER-PROTAC, against established degraders like Vepdegestrant (ARV-471) is a critical step in the drug discovery process. By employing standardized and rigorous experimental protocols, researchers can obtain comparative data on degradation efficiency, anti-proliferative activity, and mechanism of action. This systematic approach allows for an objective evaluation of a new PROTAC's potential and informs further optimization and development efforts. The ultimate goal is to identify potent and selective degraders with superior therapeutic profiles for the benefit of patients.
References
- 1. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07971E [pubs.rsc.org]
- 3. targetedonc.com [targetedonc.com]
- 4. marinbio.com [marinbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview of PROTACs Targeting the Estrogen Receptor: Achievements for Biological and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of PROTACs targeting estrogen receptor: an emerging technique for combating endocrine resistance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Evaluating the selectivity profile of PROTACs containing "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine"
Evaluating the Selectivity Profile of PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the selectivity profile of Proteolysis Targeting Chimeras (PROTACs). While direct, comprehensive experimental data for PROTACs containing the specific warhead "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" is not extensively available in the public domain, this document will serve as an illustrative guide. We will use a hypothetical PROTAC, designated AP-TFG-47 , which targets the Bromodomain-containing protein 4 (BRD4), to demonstrate the requisite experimental data and methodologies for a thorough selectivity assessment. The principles and protocols outlined herein are broadly applicable to the evaluation of any novel PROTAC.
AP-TFG-47 is a hypothetical PROTAC composed of the "this compound" moiety as the warhead targeting BRD4, a linker, and a ligand for an E3 ubiquitin ligase. Its performance will be compared against a negative control, an inactive epimer of the PROTAC that cannot induce degradation.
Data Presentation: Comparative Selectivity Profile
The selectivity of a PROTAC is a critical determinant of its therapeutic potential, with off-target effects being a primary concern.[1][2] A comprehensive evaluation involves both target-specific degradation and proteome-wide analysis.
Table 1: In-Cell Degradation Efficacy of AP-TFG-47
This table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of AP-TFG-47 for its intended target, BRD4, in a relevant cancer cell line (e.g., HeLa).
| Compound | Target Protein | DC50 (nM) | Dmax (%) |
| AP-TFG-47 | BRD4 | 15 | >95 |
| Negative Control | BRD4 | >10,000 | <10 |
Table 2: Proteome-Wide Selectivity of AP-TFG-47
This table presents a summary of a Tandem Mass Tag (TMT) labeling-based proteomics experiment to assess the global impact of AP-TFG-47 on the proteome.[1][3]
| Treatment Group | Total Proteins Quantified | Proteins Significantly Downregulated (>2-fold) | Off-Target Proteins Degraded |
| AP-TFG-47 (100 nM) | ~8,500 | 3 | BRD2, BRD3 |
| Negative Control (100 nM) | ~8,500 | 0 | None |
Note: BRD2 and BRD3 are common off-targets for BRD4-targeting PROTACs due to the high homology of their bromodomains.
Table 3: Cell Viability Assay
This table shows the effect of AP-TFG-47 on the viability of a cancer cell line dependent on BRD4.
| Compound | Cell Line | IC50 (nM) |
| AP-TFG-47 | HeLa | 25 |
| Negative Control | HeLa | >20,000 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Protocol 1: Western Blotting for Target Degradation
Objective: To determine the DC50 and Dmax of a PROTAC for its target protein.
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and culture to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and the negative control for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities and normalize to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 2: TMT-Based Quantitative Proteomics
Objective: To assess the proteome-wide selectivity of a PROTAC.[1]
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration that achieves maximal target degradation (e.g., 100 nM) and the negative control for 24 hours.
-
Protein Extraction and Digestion: Harvest the cells, lyse them, and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from each treatment condition with different TMT isobaric tags according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance between the treatment groups.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the downstream functional effect of target protein degradation on cell viability.[4]
-
Cell Seeding: Seed HeLa cells in a white, opaque-walled 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and the negative control for 72 hours.
-
ATP Quantification: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by plotting the data as a percentage of the vehicle control and fitting to a dose-response curve.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of action for PROTAC-mediated protein degradation.[4]
Experimental Workflow for PROTAC Selectivity Profiling
Caption: A typical workflow for evaluating the selectivity of a novel PROTAC.[4]
Logical Relationship of On-Target vs. Off-Target Effects
Caption: The relationship between on-target and off-target effects of a PROTAC.[2]
References
Comparison of the pharmacokinetic properties of PROTACs with and without the trifluoromethyl group
The primary role of a PROTAC is to induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. This mechanism of action is contingent on the PROTAC molecule's ability to effectively penetrate cell membranes, form a stable ternary complex with the target protein and an E3 ligase, and withstand metabolic degradation long enough to elicit a therapeutic effect. The introduction of a trifluoromethyl group can significantly influence these key pharmacokinetic parameters.
Expected Impact of the Trifluoromethyl Group on PROTAC Pharmacokinetics
| Pharmacokinetic Parameter | Expected Impact of Trifluoromethyl Group | Rationale |
| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can block common sites of metabolism and increase the molecule's half-life. |
| Lipophilicity | Increased | The trifluoromethyl group is highly lipophilic, which can enhance a PROTAC's ability to cross cell membranes and improve its absorption and distribution. |
| Cell Permeability | Potentially Improved | Increased lipophilicity can lead to better passive diffusion across the lipid bilayers of cell membranes, a common hurdle for large PROTAC molecules. |
| Oral Bioavailability | Potentially Improved | Enhanced metabolic stability and cell permeability are key factors that can contribute to improved oral bioavailability. |
| Binding Affinity | Variable | The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the PROTAC, potentially leading to stronger (or weaker) interactions with the target protein or E3 ligase. |
| Solubility | Potentially Decreased | The increased lipophilicity can sometimes lead to reduced aqueous solubility, which can pose challenges for formulation and administration. |
The PROTAC Signaling Pathway: A Visual Guide
The fundamental mechanism of action for any PROTAC, irrespective of the presence of a trifluoromethyl group, involves the ubiquitin-proteasome pathway. The following diagram illustrates this intricate process.
Figure 1. General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Pharmacokinetic Assessment
Evaluating the pharmacokinetic properties of PROTACs, including any potential effects of trifluoromethylation, involves a series of well-defined in vitro and in vivo experiments. The following diagram outlines a typical workflow for these studies.
Figure 2. A typical workflow for assessing the pharmacokinetic properties of PROTACs.
Detailed Experimental Protocols
While a direct comparative study is not available, the following are generalized protocols for key experiments used to assess the pharmacokinetic properties of PROTACs. These methods would be applicable to a comparative study of trifluoromethylated and non-trifluoromethylated analogs.
In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of the PROTAC by liver enzymes.
-
Materials:
-
Test PROTAC (with and without CF3 group)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Pre-incubate liver microsomes with the test PROTAC in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of the PROTAC after systemic administration.
-
Materials:
-
Test PROTAC (with and without CF3 group) formulated for intravenous (IV) and oral (PO) administration.
-
Laboratory animals (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Blood collection supplies (e.g., capillaries, EDTA tubes).
-
LC-MS/MS system.
-
-
Procedure:
-
Administer the PROTAC to two groups of animals: one via IV injection and another via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in each plasma sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
-
Area under the curve (AUC): A measure of total drug exposure over time.
-
Oral bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
-
Conclusion
The incorporation of a trifluoromethyl group into a PROTAC molecule presents a compelling strategy for enhancing its pharmacokinetic properties, particularly metabolic stability and cell permeability. However, the inherent complexity of PROTACs, including their large size and the need to balance the properties of two distinct binding moieties and a linker, means that the effects of such a modification must be evaluated on a case-by-case basis. While direct comparative data is currently lacking in publicly available literature, the established principles of medicinal chemistry strongly suggest that trifluoromethylation is a valuable tool in the optimization of PROTAC drug candidates. Future research, including direct comparative studies, will be crucial to fully elucidate the nuanced effects of this "magic methyl" analog on the intricate pharmacokinetic and pharmacodynamic profiles of PROTACs.
A Researcher's Guide to Assessing Ternary Complex Cooperativity: A Comparative Analysis Featuring 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the impact of novel small molecules on ternary complex cooperativity, a critical mechanism in modern drug discovery. We will use "1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" as a candidate molecule for assessment and compare its hypothetical performance against well-characterized alternatives. This document outlines the essential experimental protocols, data presentation formats, and conceptual diagrams to guide researchers in this advanced area of study.
Introduction to Ternary Complex Cooperativity
In drug discovery, particularly in the realm of targeted protein degradation (TPD), the formation of a stable ternary complex—comprising a target protein, a small molecule, and a ligase enzyme—is a pivotal event.[1][2] Small molecules that facilitate these interactions are broadly categorized as molecular glues or Proteolysis Targeting Chimeras (PROTACs).[3][4]
-
Molecular Glues are small, monovalent compounds that induce or stabilize an interaction between two proteins that would otherwise not occur.[4][5] A classic example is thalidomide, which brings the E3 ligase Cereblon into proximity with neo-substrates, leading to their degradation.[6]
-
PROTACs are larger, heterobifunctional molecules with two distinct heads connected by a linker: one binds the target protein, and the other recruits an E3 ligase.[1][2]
The efficacy of these molecules is not solely dependent on their affinity for their respective protein partners but is significantly influenced by cooperativity (α) . Cooperativity quantifies how the binding of the first protein to the small molecule affects the binding of the second protein.[7]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., Ligase-Molecule) enhances the binding affinity for the target protein, leading to a more stable ternary complex. This is a highly desirable trait for potent degraders.[7][8]
-
Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second.[8]
-
No Cooperativity (α = 1): The binding events are independent.
This guide will focus on the methodologies required to determine these crucial parameters.
Candidate Molecule and Alternatives
Candidate Molecule: this compound
This molecule, with its bromophenyl and trifluoroethanamine moieties, serves as a relevant scaffold for medicinal chemistry exploration.[9][10] While public domain data on its role in ternary complex formation is not available, its structure presents features that could be exploited in the design of novel molecular glues or PROTAC warheads. This guide will use it as a hypothetical candidate to illustrate the assessment process.
Reference Molecules (Alternatives for Comparison)
To establish a baseline and context for our hypothetical data, we will compare our candidate against well-established molecules known to induce ternary complex formation:
-
Pomalidomide: An immunomodulatory drug (IMiD) and a well-known molecular glue that recruits neo-substrates to the E3 ligase Cereblon (CRBN).[6]
-
MZ1: A well-characterized PROTAC that recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase, exhibiting high positive cooperativity.[11][12]
Quantitative Data Comparison
Effective comparison requires quantitative assessment of binding affinities and cooperativity. The following tables present a hypothetical but realistic data set that a researcher would aim to generate.
Table 1: Binary Binding Affinities (Kd) of Component Interactions
| Compound | Target Protein | Ligase | Kd (Molecule vs. Target) (nM) | Kd (Molecule vs. Ligase) (nM) |
| Candidate Molecule | Target X | CRBN | 1500 | 800 |
| Pomalidomide | GSPT1 | CRBN | 2500 | 300 |
| MZ1 | BRD4-BD2 | VHL | 18 | 27 |
Note: Data for Pomalidomide and MZ1 are representative values from literature. Data for the Candidate Molecule is hypothetical for illustrative purposes.
Table 2: Ternary Complex Affinities and Cooperativity Factor (α)
| Compound | Ternary Complex | Kd (Ternary Complex) (nM) | Cooperativity (α) |
| Candidate Molecule | Target X : Molecule : CRBN | 75 | 10.7 |
| Pomalidomide | GSPT1 : Pomalidomide : CRBN | 30 | 10 |
| MZ1 | BRD4-BD2 : MZ1 : VHL | 1.6 | 17 |
The cooperativity factor (α) is calculated from the ratio of binary to ternary complex binding affinities.[13] A higher α value indicates stronger positive cooperativity and a more stable ternary complex.[7]
Experimental Protocols
Accurate determination of the parameters in the tables above requires robust biophysical assays. Below are detailed protocols for three widely used techniques.
4.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
-
Objective: Determine the binding affinity and thermodynamics of binary (Molecule-Protein) and ternary (Molecule-Protein1-Protein2) interactions.
-
Methodology:
-
Sample Preparation: Dialyze all proteins into the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Dissolve the small molecule in the same buffer, using a small percentage of DMSO if necessary (ensure final DMSO concentration is matched between syringe and cell).
-
Binary Titration (Molecule into Protein):
-
Fill the ITC sample cell with the protein (e.g., 10-20 µM VHL).
-
Fill the injection syringe with the small molecule (e.g., 100-200 µM MZ1).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Ternary Titration (Binary Complex into Second Protein):
-
To determine cooperativity, pre-saturate one protein with the small molecule to form a binary complex.
-
Fill the ITC sample cell with the second protein (e.g., 10-20 µM BRD4-BD2).
-
Fill the injection syringe with the pre-formed binary complex (e.g., 100-200 µM MZ1 + 120-240 µM VHL).
-
Perform the titration as described above.
-
-
Data Analysis: Integrate the heat-change peaks for each injection and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive the Kd, ΔH, and stoichiometry (n). The cooperativity factor (α) is calculated by dividing the binary Kd by the ternary Kd.
-
4.2. Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon, koff) and affinity (Kd).
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
-
Methodology:
-
Chip Preparation: Immobilize one of the proteins (e.g., His-tagged VHL) onto a sensor chip (e.g., Ni-NTA chip) at a density that will provide a robust signal.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the small molecule (analyte) over the chip surface.
-
Measure the association and dissociation phases to obtain kinetic rate constants (kon and koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
-
Ternary Interaction Analysis:
-
To measure the binding of the second protein (e.g., BRD4-BD2) to the pre-formed binary complex, co-inject the small molecule and the second protein over the chip functionalized with the first protein.
-
Alternatively, inject the second protein over a surface that has been pre-saturated with the small molecule.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kinetic and affinity constants. Cooperativity is assessed by comparing the Kd of the binary and ternary interactions.[8]
-
4.3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are brought close together by a binding event.
-
Objective: To quantify ternary complex formation in solution, often in a high-throughput format.
-
Methodology:
-
Reagent Preparation:
-
Label one protein (e.g., VHL) with a donor fluorophore (e.g., Terbium cryptate).
-
Label the other protein (e.g., BRD4-BD2) with an acceptor fluorophore (e.g., d2).
-
-
Assay Setup:
-
In a microplate, add a constant concentration of the donor-labeled protein and the acceptor-labeled protein.
-
Add a serial dilution of the compound of interest (e.g., MZ1).
-
-
Incubation and Measurement:
-
Incubate the plate for a defined period to allow the system to reach equilibrium.
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the ratio of acceptor to donor emission. For PROTACs, this often results in a characteristic "hook effect" or bell-shaped curve, where the signal first increases with ternary complex formation and then decreases at high concentrations as binary complexes predominate.[14] The height of the curve reflects the stability of the ternary complex.
-
Visualization of Pathways and Workflows
Visual aids are crucial for understanding the complex relationships in ternary complex formation.
Caption: Targeted protein degradation pathway initiated by a ternary complex-forming molecule.
Caption: Workflow for assessing cooperativity using Surface Plasmon Resonance (SPR).
Conclusion
The assessment of ternary complex cooperativity is fundamental to the rational design of effective molecular glues and PROTACs. A molecule's ability to induce positive cooperativity is a strong predictor of its potential for potent and selective targeted protein degradation. By employing a multi-faceted approach using biophysical techniques such as ITC, SPR, and TR-FRET, researchers can quantitatively determine binding affinities and cooperativity factors. This guide provides a foundational framework for scientists to assess novel candidates like "this compound" by comparing their performance against established molecules, thereby accelerating the discovery of new therapeutics that leverage induced proximity.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Molecular glue - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Bromophenyl)-2,2,2-trifluoroethanaminehydrochloride [myskinrecipes.com]
- 10. 843608-46-8|this compound|BLD Pharm [bldpharm.com]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. Ternary complex formation - Profacgen [profacgen.com]
Safety Operating Guide
Proper Disposal of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1]
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to handle this compound with care, recognizing its potential for toxicity and environmental harm.
Primary Hazards:
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:
-
Chemical-resistant gloves
-
Safety goggles or face shield[2]
-
A lab coat or other protective clothing[2]
-
Use in a well-ventilated area, such as a fume hood, is required.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Purity | 98% | [2][3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315, H319, H335 | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Personnel Required: Laboratory personnel trained in handling hazardous chemical waste.
Equipment:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and labeled hazardous waste container for "Halogenated Organic Waste" (glass or polyethylene)[1]
-
Waste accumulation log
-
Fume hood
Procedure:
-
Waste Segregation:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Include the date of initial waste accumulation.
-
-
Waste Collection:
-
Glassware Decontamination:
-
Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).
-
The initial rinsate must be collected and disposed of as halogenated organic waste.[1]
-
Subsequent rinses of thoroughly cleaned glassware may be handled according to standard laboratory procedures.
-
-
Storage:
-
Final Disposal:
Spill Response Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using inert absorbent materials such as vermiculite or sand.[1]
-
Cleanup:
-
For small spills, use an inert absorbent material to soak up the substance.[1]
-
Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
Collect all cleaning materials for disposal as hazardous waste.[1]
-
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[1]
Diagram of Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal procedures for handling 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine and its salts. Adherence to these guidelines is critical to ensure personal safety and environmental compliance in the laboratory.
Hazard Identification and Classification
This compound is a halogenated aromatic amine that requires careful handling due to its potential health hazards. The compound and its hydrochloride salt are classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2][3].
Hazard Statements: H302, H315, H319, H332, H335[4]
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles that form a tight seal are essential[5]. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk[6]. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable chemical-resistant material should be worn. |
| Respiratory | NIOSH-approved respirator | Use a respirator with cartridges appropriate for organic vapors and particulates, especially when handling the powder outside of a certified chemical fume hood or if ventilation is inadequate[7]. |
| Feet | Closed-toe shoes | Leather or chemical-resistant shoes are required to protect against spills. |
Chemical Handling Protocol
3.1. Engineering Controls
-
Chemical Fume Hood: All weighing and handling of this compound must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area[7][8].
3.2. Step-by-Step Handling Procedure
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
Close the container tightly immediately after use.
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if you feel unwell.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal[9].
-
Do not use combustible materials like sawdust for cleanup[9].
-
Decontaminate the spill area with an appropriate solvent and wash thoroughly.
-
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1][2].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7].
-
Store in a locked cabinet or area with restricted access[2].
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Categorization
-
Halogenated Organic Waste: All unused or waste this compound and solutions containing it must be collected in a designated, labeled container for halogenated organic waste[10].
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent materials, must be collected as solid hazardous waste[10].
4.2. Disposal Procedure
-
Container Labeling:
-
Use a designated and properly labeled waste container. The label should clearly state "Hazardous Waste" and "Halogenated Organic Waste"[10].
-
-
Waste Collection:
-
Storage of Waste:
-
Store waste containers in a secondary containment tray within a ventilated area, such as under a fume hood[10].
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[10].
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2][3].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2][3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][7].
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | 336105-43-2 [sigmaaldrich.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. halocarbon-ls.com [halocarbon-ls.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

